molecular formula C13H8Cl2N2 B026222 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 88964-99-2

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B026222
CAS No.: 88964-99-2
M. Wt: 263.12 g/mol
InChI Key: CFINUJBABHRHDT-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H8Cl2N2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINUJBABHRHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352062
Record name 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88964-99-2
Record name 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. This molecule belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Synthesis

The principal synthetic route to this compound is the well-established condensation reaction of a substituted 2-aminopyridine with an α-haloketone. In this case, the reaction involves the cyclocondensation of 5-chloro-2-aminopyridine with 2-bromo-1-(4-chlorophenyl)ethanone.

Proposed Synthetic Pathway

The synthesis proceeds via a two-step mechanism involving an initial N-alkylation of the pyridine ring nitrogen of 5-chloro-2-aminopyridine by 2-bromo-1-(4-chlorophenyl)ethanone, followed by an intramolecular cyclization.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Chloro-2-aminopyridine C Condensation Reaction A->C B 2-Bromo-1-(4-chlorophenyl)ethanone B->C D This compound C->D Reflux in Ethanol

Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of analogous imidazo[1,2-a]pyridines.

Materials:

  • 5-chloro-2-aminopyridine

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Ethanol (absolute)

  • Sodium bicarbonate (optional, as a mild base)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 equivalent) in absolute ethanol.

  • Add 2-bromo-1-(4-chlorophenyl)ethanone (1.05 equivalents) to the solution.

  • (Optional) Add sodium bicarbonate (1.2 equivalents) to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties and key spectroscopic data for the title compound, compiled from data on closely related analogues.

Parameter Expected Value
Molecular Formula C₁₃H₈Cl₂N₂
Molecular Weight 275.13 g/mol
Appearance Pale yellow to white solid
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 7.0-8.5 ppm (aromatic protons)
¹³C NMR (CDCl₃, 100 MHz) δ 110-150 ppm (aromatic and imidazopyridine carbons)
Mass Spectrometry (EI) m/z 274/276 (M⁺), 275/277 (M+H)⁺
Infrared (KBr, cm⁻¹) ~3100-3000 (Ar-H), ~1630 (C=N), ~1500 (C=C), ~830 (p-subst. benzene), ~750 (C-Cl)

Biological Activity and Potential Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer agents. Studies on structurally similar compounds suggest that this compound could exhibit its biological effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Proposed Anticancer Signaling Pathway

A plausible mechanism of action for the anticancer activity of this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting cell growth and survival. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[1]

G cluster_pathway Proposed Anticancer Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Figure 2: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays are typically performed. The following diagram illustrates a standard workflow for evaluating the cytotoxic and apoptotic effects of the compound on cancer cell lines.

Cytotoxicity and Apoptosis Assay Workflow

This workflow outlines the key steps from initial cell treatment to the analysis of cell viability and the mode of cell death.

G cluster_workflow Experimental Workflow: Cytotoxicity and Apoptosis Assays cluster_assays Assays cluster_analysis Data Analysis cluster_results Results Start Cancer Cell Culture Treatment Treat cells with This compound (various concentrations) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT AnnexinV Annexin V / PI Staining (Apoptosis Assay) Incubation->AnnexinV IC50 Determine IC50 Value MTT->IC50 FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Cytotoxicity Quantify Cytotoxicity IC50->Cytotoxicity ApoptosisQuant Quantify Apoptosis (Early/Late) FlowCytometry->ApoptosisQuant

Figure 3: Workflow for evaluating cytotoxicity and apoptosis.
Detailed Protocol for MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells in triplicate.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[1]

References

physicochemical properties of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This core structure is present in several commercially available drugs, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the known and predicted , detailed experimental protocols for their determination, and an exploration of its potential biological activities through relevant signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical data for this compound. Where experimental data is not available, values for closely related analogs are provided for reference, or are predicted.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 88964-99-2-
Chemical Formula C₁₃H₈Cl₂N₂Calculated
Molecular Weight 263.12 g/mol Calculated
Canonical SMILES C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl-

Table 2: Experimentally Determined and Predicted Physicochemical Data

PropertyValueMethodNotesSource
Melting Point 205-207 °CCapillary MethodData for the closely related 6-chloro-2-phenyl-imidazo[1,2-a]pyridine.[1][1]
Solubility ~1.4 - 2.5 µg/mLShake-FlaskEstimated from 6-chloro-2-phenyl-imidazo[1,2-a]pyridine[1][2] and 2-(4-chlorophenyl)imidazo[1,2-a]pyridine.[3][1][2][3]
logP (Octanol/Water) ~4.1XLogP3 (Predicted)Value for the closely related 2-(4-chlorophenyl)imidazo[1,2-a]pyridine.[3][3]
pKa ~5.06PredictedValue for the closely related 6-chloro-2-phenyl-imidazo[1,2-a]pyridine.[2][2]
Appearance Pale Brown Solid---

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[4]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: The crystalline sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[4]

  • Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[5][6]

  • Measurement: The loaded capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording A Dry Crystalline Solid B Grind to Fine Powder A->B C Load into Capillary Tube B->C D Pack Sample (1-2 mm) C->D E Place in Apparatus D->E F Heat Slowly (1-2°C/min) E->F G Observe Melting F->G H Record Start Temperature G->H I Record End Temperature G->I J Report Melting Range H->J I->J

Workflow for Melting Point Determination.
Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7][9]

  • Equilibration: The flask is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8][10]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, usually by centrifugation or filtration.[10]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with known concentrations of the compound is used for quantification.[10]

SolubilityWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add Excess Solid to Buffer B Seal Flask A->B C Agitate at Constant Temp. B->C D Incubate (24-48h) C->D E Centrifuge or Filter D->E F Collect Saturated Supernatant E->F G Analyze via HPLC-UV F->G H Calculate Concentration G->H I Report Solubility H->I

Workflow for Solubility Determination.
logP (Octanol-Water Partition Coefficient) Determination

Lipophilicity, commonly expressed as logP, is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a key predictor of membrane permeability and overall ADME properties. Reverse-phase HPLC provides a rapid and reliable method for estimating logP.[11][12]

Methodology: RP-HPLC Method

  • System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile).[12]

  • Calibration: A series of reference compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values.[11]

  • Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the test compound is then determined by interpolating its log k' value on the calibration curve.[13]

LogPWorkflow cluster_setup System Setup cluster_calib Calibration cluster_analysis Sample Analysis cluster_calc Calculation A RP-HPLC with C18 Column B Inject Reference Compounds A->B E Inject Test Compound A->E C Measure Retention Times B->C D Generate log k' vs. logP Curve C->D H Interpolate on Calibration Curve D->H F Measure Retention Time E->F G Calculate log k' F->G G->H I Determine logP H->I

Workflow for logP Determination via HPLC.

Potential Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. Derivatives have shown potential as inhibitors of key enzymes in oncology and immunology.

Inhibition of ENPP1 and the cGAS-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING innate immunity pathway.[14][15] In the tumor microenvironment, cancer cells can release cyclic GMP-AMP (cGAMP), which acts as a second messenger to activate the STING pathway in immune cells, leading to an anti-tumor response.[16][17] ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this immune activation.[18] Inhibition of ENPP1 by compounds like this compound could prevent cGAMP degradation, enhance STING signaling, and promote anti-tumor immunity.

STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) CancerCell Cancer Cell (dsDNA stress) cGAS cGAS CancerCell->cGAS activates cGAMP_out Extracellular cGAMP cGAS->cGAMP_out produces and releases ENPP1 ENPP1 cGAMP_out->ENPP1 substrate STING STING cGAMP_out->STING activates AMP AMP ENPP1->AMP hydrolyzes to Inhibitor 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN induces transcription ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse promotes

ENPP1 Inhibition in the cGAS-STING Pathway.
Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and ligand-independent signaling.[19][20] This aberrant signaling activates downstream pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which drive leukemic cell proliferation and survival.[20][21] Small molecule inhibitors targeting the FLT3 kinase domain are a key therapeutic strategy for FLT3-mutated AML. Imidazo[1,2-a]pyridine derivatives have been explored as potential FLT3 inhibitors.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine Inhibitor->FLT3 inhibits

FLT3 Signaling Pathway Inhibition in AML.

References

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and Its Analogs

Disclaimer: Limited direct research has been published on the specific compound this compound. This guide provides a comprehensive overview of the likely mechanisms of action based on extensive research conducted on structurally similar imidazo[1,2-a]pyridine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Marketed drugs containing this moiety include zolpidem (an insomnia agent), alpidem (an anxiolytic), and olprinone (a cardiotonic agent).[2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and receptor modulatory activities.[4]

Potential Anticancer Mechanism of Action

While direct studies on this compound are not extensively available, research on analogous compounds, particularly those with halogen substitutions, points towards a potent anticancer profile likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

One study on a novel imidazo[1,2-a]pyridine compound (referred to as compound 6) demonstrated that it induces G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[3] Mechanistically, this was associated with a reduction in the phosphorylation of AKT and mTOR, key components of this signaling cascade.[3] It is proposed that these compounds may bind to the ATP-binding site of PI3K, leading to the downstream inhibition of the pathway.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellCycle Cell Cycle Progression mTORC1->CellCycle Inhibition IP 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine (Analog) IP->PI3K Inhibition

Diagram 1: Proposed inhibition of the PI3K/AKT/mTOR pathway.
ENPP1 Inhibition and STING Pathway Activation

Research on 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine, a close analog, has identified it as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[2] ENPP1 is an enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a key component of the innate immune system that detects cytosolic DNA and triggers anti-tumor immune responses.[2] By inhibiting ENPP1, this class of compounds can enhance STING-mediated antitumor immunity.[2]

STING_Pathway cluster_tumor Tumor Microenvironment cGAS cGAS STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Upregulates ImmuneCells Immune Cell Recruitment IFNs->ImmuneCells ENPP1 ENPP1 ENPP1->STING Inhibits IP 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine (Analog) IP->ENPP1 Inhibition

Diagram 2: Proposed ENPP1 inhibition and STING pathway activation.

Potential Antimicrobial and Antiparasitic Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated significant activity against various pathogens.

Antitubercular Activity

A number of imidazo[1,2-a]pyridine-3-carboxamides, including those with a 7-chloro substitution (analogous to the 6-chloro position in the target molecule's nomenclature), have shown nanomolar potency against Mycobacterium tuberculosis.[1] While the specific target is not elucidated in all studies, some imidazo[1,2-a]pyridines have been found to target QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase, which is essential for mycobacterial respiration.

Antileishmanial and Anticandidal Activity

Studies on 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine have demonstrated its activity against Leishmania donovani and Leishmania infantum.[5][6] Additionally, a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives have shown promising antifungal activity against Candida parapsilosis.[7] The exact mechanism for these activities is still under investigation but may involve the disruption of essential cellular processes in these pathogens.

Quantitative Data on Analogous Compounds

The following tables summarize the reported biological activities of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer and Cytotoxicity Data

Compound/AnalogCell LineActivityValueReference
Imidazo[1,2-a]pyridine (Compound 6)A375 (Melanoma)IC50<12 µM[3]
Imidazo[1,2-a]pyridine (Compound 6)WM115 (Melanoma)IC50<12 µM[3]
Imidazo[1,2-a]pyridine (Compound 6)HeLa (Cervical Cancer)IC509.7 - 44.6 µM[3]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineHepG2 (Hepatocellular Carcinoma)CC50>7.8 µM[5][6]

Table 2: Antimicrobial and Antiparasitic Data

Compound/AnalogOrganismActivityValueReference
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18)M. tuberculosis H37RvMIC0.004 µM[1]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineL. donovaniEC508.8 µM[5][6]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineL. infantumEC509.7 µM[5][6]
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivativesC. parapsilosisMIC19.36 - 89.38 µM[7]

Experimental Protocols: Synthesis of a 6-Chloro-Imidazo[1,2-a]pyridine Derivative

The following is a representative synthetic protocol for a 6-chloro-substituted imidazo[1,2-a]pyridine, based on the synthesis of 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine.[6]

Synthesis_Workflow cluster_synthesis Synthesis of 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Start 3-bromo-5-chloropyridin-2-amine + 1,3-dichloroacetone Reaction Reflux in Ethanol (96h) Start->Reaction Evaporation Evaporation in vacuo Reaction->Evaporation Purification Silica Gel Chromatography (Dichloromethane) Evaporation->Purification Product 8-Bromo-6-chloro-2-chloromethyl imidazo[1,2-a]pyridine Purification->Product

Diagram 3: General workflow for the synthesis of a 6-chloro-imidazo[1,2-a]pyridine intermediate.

Step-by-step procedure:

  • Reaction Setup: To a solution of 3-bromo-5-chloropyridin-2-amine (1 equivalent) in ethanol, add 1,3-dichloroacetone (1.1 equivalents).[6]

  • Reflux: Stir the reaction mixture and heat under reflux for 96 hours.[6]

  • Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by chromatography on silica gel using dichloromethane as the eluent to obtain the final product.[6]

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Based on the activity of structurally related compounds, its mechanism of action likely involves the modulation of key cellular signaling pathways such as PI3K/AKT/mTOR and the innate immune cGAS-STING pathway. Further direct investigation into the specific molecular targets and biological effects of this compound is warranted to fully elucidate its therapeutic potential. Future research should focus on detailed enzymatic and cellular assays to confirm its mechanism of action, as well as in vivo studies to evaluate its efficacy and pharmacokinetic profile.

References

In-Depth Technical Guide: Biological Activity of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological activities of the synthetic heterocyclic compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this imidazo[1,2-a]pyridine derivative.

Executive Summary

This compound is a member of the imidazopyridine class of compounds, which are recognized for their diverse pharmacological properties. Research has demonstrated that this specific derivative possesses a range of biological activities, including anticancer, antifungal, and antileishmanial properties. Its primary mechanism of action in cancer cells appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This guide summarizes the available quantitative data, details the experimental protocols used to assess its activity, and provides visual representations of its mechanism of action.

Anticancer Activity

The anticancer properties of this compound and its derivatives have been a primary focus of research. Studies have shown its ability to inhibit the proliferation of various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for imidazo[1,2-a]pyridine derivatives, including compounds structurally related to this compound, against several cancer cell lines. It is important to note that "Compound 6" in the cited study is a closely related derivative, and its data is presented here to illustrate the potential of this chemical scaffold.[1]

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (Compound 6)A375Melanoma9.7[1]
Imidazo[1,2-a]pyridine Derivative (Compound 6)WM115Melanoma12.5[1]
Imidazo[1,2-a]pyridine Derivative (Compound 6)HeLaCervical Cancer15.2[1]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. The binding of these compounds, likely to the ATP-binding site of PI3K, initiates a cascade of inhibitory events.[1]

The diagram below illustrates the proposed mechanism of action.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine Compound->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antifungal and Antileishmanial Activities

Beyond its anticancer potential, this compound and its analogs have demonstrated activity against pathogenic fungi and Leishmania parasites.

Quantitative Antifungal and Antileishmanial Data

The following table presents the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for derivatives of the core compound against various pathogens.

Compound/DerivativeOrganismActivity MetricValue (µM)Reference
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineLeishmania donovani (promastigote)EC508.8[2]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineLeishmania infantum (axenic amastigote)EC509.7[2]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineTrypanosoma brucei brucei (bloodstream form)EC5012.8[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is used to determine the effect of the compound on the protein expression and phosphorylation status within the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for the desired time.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate.

  • Quantify band intensities and normalize to a loading control.[3]

The following diagram outlines the general workflow for western blot analysis.

Western_Blot_Workflow start Cell Treatment with Compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

General workflow for Western Blot analysis.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity, mediated through the inhibition of the crucial PI3K/Akt/mTOR signaling pathway, warrants further investigation. Additionally, its antifungal and antileishmanial properties suggest a broader therapeutic potential. The data and protocols presented in this guide provide a solid foundation for future research and development efforts focused on this and related imidazo[1,2-a]pyridine derivatives. Further studies are needed to fully elucidate its in vivo efficacy, safety profile, and the full spectrum of its molecular targets.

References

The 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a derivative of the imidazo[1,2-a]pyridine ring system, recognized as a "privileged structure," this scaffold serves as a versatile foundation for the design and development of novel therapeutic agents across a spectrum of diseases, most notably in oncology. Its unique structural features and amenability to chemical modification allow for the fine-tuning of its pharmacological properties, leading to the identification of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of compounds based on the this compound scaffold.

Chemical Synthesis

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.

A general synthetic approach involves a three-step process for creating derivatives of the 6-chloroimidazo[1,2-a]pyridine core. The synthesis begins with the cyclocondensation to form the basic imidazopyridine structure. This is followed by functionalization at the 2-position, for instance, by introducing an acetonitrile group. The final step involves the condensation of this intermediate with various aromatic aldehydes to generate a library of derivatives.[1]

One specific protocol for a related compound, 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine, involves refluxing a mixture of the core imidazo[1,2-a]pyridine with formaldehyde and dimethylamine in methanol with HCl for 8 hours. The product is then isolated by pouring the reaction mixture over crushed ice.[2]

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

PI3K/Akt/mTOR Pathway Inhibition:

A significant body of research has focused on the ability of imidazo[1,2-a]pyridine derivatives to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.

One notable study investigated a series of novel imidazo[1,2-a]pyridine compounds, referred to as compounds 5-7, for their anticancer activity in melanoma (A375 and WM115) and cervical cancer (HeLa) cell lines. Among these, "compound 6" was found to be the most potent, exhibiting significant cytotoxicity.[3] While the exact structure of "compound 6" requires confirmation from the cited synthesis publication, its biological effects have been well-characterized.

Treatment with compound 6 led to a reduction in the phosphorylation of both Akt and mTOR, key downstream effectors in the PI3K pathway.[3] This inhibition of the PI3K/Akt/mTOR cascade ultimately induces G2/M cell cycle arrest and triggers intrinsic apoptosis in cancer cells.[3]

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound6 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine (Compound 6) Compound6->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound 6.

Quantitative Data on Anticancer Activity:

The following table summarizes the reported IC50 values for "compound 6" and other relevant imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[3]
Compound 6 WM115 (Melanoma)<12[3]
Compound 6 HeLa (Cervical Cancer)9.7 - 44.6[3]
IP-5 HCC1937 (Breast Cancer)45[4]
IP-6 HCC1937 (Breast Cancer)47.7[4]
IP-7 HCC1937 (Breast Cancer)79.6[4]

Other Anticancer Mechanisms:

Beyond PI3K/Akt/mTOR inhibition, imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of other kinases and cellular processes relevant to cancer. For instance, some derivatives have been investigated as FLT3 kinase inhibitors for acute myeloid leukemia and as DNA-dependent protein kinase (DNA-PK) inhibitors, which could act as radiosensitizers.[5][6]

Antifungal Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have also shown promise as antifungal agents. A study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives reported minimum inhibitory concentrations (MIC) ranging from 19.36 µM to 89.38 µM against Candida parapsilosis.[1] The structure-activity relationship (SAR) analysis from this study indicated that the nature and position of substituents on the aryl ring significantly influence the antifungal efficacy.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of compounds based on the this compound scaffold.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound & Vehicle Control Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is employed to assess the effect of a compound on the expression and phosphorylation status of proteins in a signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

dot

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate Incubate in Dark Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The this compound scaffold represents a highly promising core structure in the field of drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as anticancer agents targeting key signaling pathways like PI3K/Akt/mTOR, underscore its therapeutic potential. Further exploration of this scaffold, including the synthesis of new analogs, comprehensive biological evaluation against a wider range of targets, and in-depth structure-activity relationship studies, will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of drugs based on this versatile chemical entity.

References

Spectroscopic and Synthetic Profile of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Precise spectroscopic data for 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is not available in the reviewed literature. However, the following tables present data for closely related imidazo[1,2-a]pyridine derivatives to serve as a reference.

1H NMR Data of Imidazo[1,2-a]pyridine Analogs
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridineCDCl38.13 (d, J = 1.6 Hz, 1H), 7.71 (s, 1H), 7.48 (d, J = 1.6 Hz, 1H), 4.79 (s, 2H)[1]
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineCDCl39.48 (d, J = 1.8 Hz, 1H), 7.92 (d, J = 1.8 Hz, 1H), 5.08 (s, 2H)[1]
(Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrileCDCl38.19 (s, 2H), 7.91 (s, 1H), 7.88 (s, 1H), 7.85 (s, 1H), 7.56 (d, J = 9.6 Hz, 1H), 7.47–7.45 (m, 1H), 7.44–7.41 (m, 1 H), 7.26 (dd, J = 9.6, 1.9 Hz, 1H)[2]
13C NMR Data of Imidazo[1,2-a]pyridine Analogs
CompoundSolventChemical Shifts (δ, ppm)Reference
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridineCDCl3142.0, 137.7, 125.4, 122.4, 120.1, 116.0, 113.0, 39.1[1]
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineCDCl3147.7, 140.9, 134.07, 129.9, 125.2, 124.7, 113.2, 38.2[1]
(Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrileCDCl3130.9, 129.5, 124.0, 117.6, 111.6[2]
Mass Spectrometry Data of Imidazo[1,2-a]pyridine Analogs
CompoundIonization Methodm/zReference
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridineESI+[M+H]+ 278.80/280.85/282.84[1]
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineESI+[M+H]+ 324.00/325.93[1]
Infrared (IR) Spectroscopy Data of an Imidazo[1,2-a]pyridine Analog
CompoundTechniqueWavenumbers (cm-1)Reference
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineATR3136, 3078, 3046, 3010, 2947, 2881, 2720, 2663, 1580, 1521, 1464, 1359, 1251, 1196, 1120, 809, 743, 690, 595, 476[1]

Experimental Protocols

General Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the this compound scaffold typically involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone. A general procedure is outlined below, based on established methods for related compounds.[1][2]

Step 1: Cyclocondensation

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, is added 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0-1.2 eq.).

  • The reaction mixture is stirred at reflux for several hours (typically 12-24 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate (NaHCO3).

  • The resulting precipitate, the crude this compound, is collected by vacuum filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization Methods

The following are general protocols for acquiring spectroscopic data, based on methods reported for similar compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, often using an attenuated total reflection (ATR) accessory. The data is typically reported in wavenumbers (cm-1).

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic route to this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 5-Chloro-2-aminopyridine process Cyclocondensation (e.g., Ethanol, Reflux) reactant1->process reactant2 2-Bromo-1-(4-chlorophenyl)ethan-1-one reactant2->process product This compound process->product

Caption: General synthesis of this compound.

Hypothetical Signaling Pathway

Derivatives of this compound, such as Alpidem, are known to act as positive allosteric modulators of the GABA-A receptor.[3] The following diagram illustrates this hypothetical mechanism of action.

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_A_Receptor GABA-A Receptor Ion_Channel Chloride Ion Channel GABA_A_Receptor->Ion_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Compound 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine Derivative Compound->GABA_A_Receptor Binds to Allosteric Site Neuronal_Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Neuronal_Hyperpolarization Cl- Influx Inhibitory_Effect Inhibitory Neurotransmission Neuronal_Hyperpolarization->Inhibitory_Effect Leads to

Caption: Hypothetical modulation of the GABA-A receptor by a derivative.

References

The Ascendance of Imidazo[1,2-a]pyridines: A Technical Guide to Synthesis and Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the discovery and synthesis of novel imidazo[1,2-a]pyridine derivatives. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough examination of the synthetic methodologies, biological activities, and therapeutic potential of this privileged heterocyclic scaffold. The guide aims to bridge the gap between synthetic chemistry and pharmacology, providing a roadmap for the development of next-generation therapeutics targeting a range of diseases, including cancer, inflammation, and tuberculosis.

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, featured in several marketed drugs.[1] Its unique structural and electronic properties make it an attractive scaffold for designing potent and selective modulators of various biological targets. This guide provides a detailed overview of recent advancements in the synthesis of imidazo[1,2-a]pyridine derivatives, alongside a critical analysis of their structure-activity relationships (SAR) and mechanisms of action.

Synthetic Strategies: From Classical to Contemporary

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly, with numerous methods developed to afford a diverse array of substituted derivatives. These strategies can be broadly categorized into classical condensation reactions, multi-component reactions (MCRs), and modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions.

A general workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives is depicted below.

A generalized workflow for the discovery of novel imidazo[1,2-a]pyridine derivatives.

This guide provides detailed experimental protocols for key synthetic methodologies, enabling researchers to replicate and adapt these procedures for their own discovery programs.

Therapeutic Frontiers: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated remarkable efficacy in preclinical models of various diseases, owing to their ability to modulate critical signaling pathways. This section delves into the molecular mechanisms underlying their therapeutic effects, with a focus on cancer, inflammation, and tuberculosis.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of imidazo[1,2-a]pyridines is well-documented, with derivatives showing potent activity against a range of cancer cell lines.[2][3] A significant number of these compounds exert their effects by inhibiting key players in oncogenic signaling cascades, most notably the PI3K/Akt/mTOR and c-Met pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Imidazo[1,2-a]pyridine-based inhibitors have been developed that potently and selectively target PI3Kα and/or mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruitment PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) ERK->Gene_Expression PI3K_Akt->Gene_Expression STAT3->Gene_Expression STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation IKK IKK Receptor->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3->STAT3 Dimerization Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2) STAT3->Inflammatory_Genes IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition NFkB->Inflammatory_Genes

References

preliminary investigation of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Investigation of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Analogs

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known hypnotic agent zolpidem.[1] Analogs featuring a 6-chloro and a 2-(4-chlorophenyl) substitution have garnered significant interest due to their diverse and potent pharmacological activities. These compounds have been investigated for a wide range of therapeutic applications, including their roles as anticancer, antifungal, and antiprotozoal agents, as well as modulators of nuclear receptors.[1][2][3][4]

This technical guide provides a comprehensive overview of the preliminary investigations into this compound and its analogs. It covers their synthesis, biological activities, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of Imidazo[1,2-a]pyridine Analogs

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a substituted 2-aminopyridine with a phenacyl bromide or a similar α-haloketone.[1] For the title compound class, this involves reacting 2-amino-5-chloropyridine with 2-bromo-1-(4-chlorophenyl)ethanone. Further functionalization can be achieved at various positions to generate a library of analogs.

For instance, one synthetic approach involves three main steps:

  • Cyclocondensation: Synthesis of the core this compound structure.

  • Functionalization: Introduction of a functional group, such as an acetonitrile group, at a specific position on the imidazopyridine core.

  • Condensation: Reaction of the intermediate with various aromatic aldehydes to produce a diverse set of analogs.[2]

Another efficient method utilizes a DBU-catalyzed two-component cyclization of substituted 2-aminopyridines with phenacyl bromides in an aqueous ethanol medium, which offers high yields and is environmentally friendly.[1]

G General Synthesis Workflow for Imidazo[1,2-a]pyridine Analogs cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Core Structure cluster_modification Further Modifications cluster_final Final Products A 2-Amino-5-chloropyridine C Cyclocondensation (e.g., NaHCO3, EtOH, 70°C) A->C B 2-Bromo-1-(4-chlorophenyl)ethanone B->C D This compound C->D E Functionalization (e.g., Nitration, Halogenation) D->E F Coupling Reactions (e.g., with aromatic aldehydes) D->F G Diverse Library of Analogs E->G F->G G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits G Experimental Workflow for In Vitro MTT Assay A Seed Cells in 96-Well Plate B Overnight Incubation (37°C, 5% CO2) A->B C Treat Cells with Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive Structure-Activity Relationship (SAR) studies on 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine are not widely available in the public domain. This guide provides a comprehensive overview based on the SAR of structurally related imidazo[1,2-a]pyridine derivatives to infer the potential biological activities and SAR of the title compound.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, anti-ulcer, and activity as receptor ligands.[1][2][3][4][5][6][7][8][9][10][11][12] The biological profile of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system and its appendages.

Inferred SAR of this compound

Based on the analysis of related compounds, the SAR for this compound can be dissected by considering the contributions of its three key structural features: the 2-(4-chlorophenyl) group, the 6-chloro substituent, and the imidazo[1,2-a]pyridine core.

  • The 2-Aryl Moiety: The substituent at the C2 position of the imidazo[1,2-a]pyridine core is a critical determinant of biological activity. The presence of a phenyl ring at this position is common in many biologically active derivatives.[3][5][6][13][14]

    • Substitution on the Phenyl Ring: A chlorine atom at the para position of the 2-phenyl ring is a crucial feature for high binding affinity and selectivity toward peripheral benzodiazepine receptors (PBR).[3] This suggests that this compound could be a ligand for PBR. In some series of 2-phenyl-imidazo[1,2-a]pyridine acetamide derivatives, a methoxy group at the para position of the 2-phenyl group, instead of a chlorine, led to a significant stimulation of steroid production, highlighting the sensitivity of this position to electronic and steric modifications.[13]

  • The 6-Chloro Substituent: Halogen substitution at the C6 position of the imidazo[1,2-a]pyridine ring is a common strategy in the design of new derivatives and significantly influences their biological activity.

    • Anticancer Activity: A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to exhibit excellent activity against colon cancer cell lines HT-29 and Caco-2.[9] Specifically, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been developed as potent PI3Kα inhibitors with submicromolar inhibitory activity against various tumor cell lines.[15]

    • Antifungal Activity: Novel 6-chloroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antifungal activity against Candida parapsilosis, with minimum inhibitory concentrations (MIC) ranging from 19.36 µM to 89.38 µM.[2] The SAR analysis of these compounds revealed that electron-withdrawing or polarizable substituents on the aryl ring modulate antifungal efficacy.[2]

    • Receptor Binding: In the context of benzodiazepine receptor ligands, substitution at the 6-position has been explored to modulate affinity and selectivity.[5][6]

  • The Imidazo[1,2-a]pyridine Core: This bicyclic heterocyclic system is the foundational scaffold for a variety of therapeutic agents. Its rigid, planar structure provides a good platform for the spatial orientation of various substituents to interact with biological targets. The synthesis of this core is versatile, often involving the cyclocondensation of a 2-aminopyridine with an α-haloketone.[7]

Potential Biological Targets and Signaling Pathways

Given the SAR of related compounds, this compound could potentially target several biological pathways:

  • PI3K/AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[15][16] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[15][16] For example, some derivatives have been shown to reduce the levels of phosphorylated AKT and mTOR.[16]

  • Apoptosis Induction: Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[9][16] This can involve the release of cytochrome c from mitochondria and the activation of caspases 3, 8, and 9.[9][16]

  • Nek2 Inhibition: A series of imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of Nek2 (Never in mitosis A-related kinase 2), a kinase involved in cell cycle regulation that is often overexpressed in tumors.[4]

The potential mechanism of action for a biologically active imidazo[1,2-a]pyridine derivative is depicted in the following signaling pathway diagram.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine (Hypothesized) Imidazopyridine->PI3K Inhibition (Potential)

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data from Related Imidazo[1,2-a]pyridine Derivatives

The following tables summarize quantitative data for various imidazo[1,2-a]pyridine derivatives from the literature, providing context for the potential potency of the title compound.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
28e (Nek2 Inhibitor) MGC-8030.038[4]
Compound 6 A375 (Melanoma)~10[16]
Compound 6 WM115 (Melanoma)~10[16]
Compound 6 HeLa (Cervical)~35[16]
13k (PI3Kα Inhibitor) HCC8270.09[15]
13k (PI3Kα Inhibitor) A5490.21[15]
13k (PI3Kα Inhibitor) HCT1160.43[15]

Table 2: Antifungal Activity of 6-chloroimidazo[1,2-a]pyridine Derivatives

Compound DerivativeCandida parapsilosis MIC (µM)Reference
Series of 10 derivatives 19.36 - 89.38[2]

Table 3: Benzodiazepine Receptor Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives

Compound IDReceptor TypeIC50 (nM)Reference
7f CBR-[6]
7m CBR-[6]
7k PBR-[6]
7o-t PBRHighly selective (>1000-fold vs CBR)[6]

CBR: Central Benzodiazepine Receptor; PBR: Peripheral Benzodiazepine Receptor. Specific IC50 values for 7f, 7m, and 7k were not provided in the abstract but their relative affinities and selectivities were discussed.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of SAR studies. Below are generalized protocols based on the cited literature for key assays.

1. General Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through a cyclocondensation reaction.

Synthesis_Workflow Aminopyridine 2-Aminopyridine Derivative Reaction Cyclocondensation Aminopyridine->Reaction Haloketone α-Haloketone Derivative Haloketone->Reaction Product Imidazo[1,2-a]pyridine Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

A common procedure involves refluxing a substituted 2-aminopyridine with an appropriate α-haloketone in a solvent such as ethanol or under solvent-free conditions.[7] The resulting product is then purified, typically by recrystallization or column chromatography.

2. In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A375, HeLa, MGC-803) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Staining: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[16]

3. Kinase Inhibition Assay (e.g., PI3Kα)

  • Assay Principle: The inhibitory effect of the compounds on the activity of a specific kinase (e.g., PI3Kα) is measured. This can be done using various formats, such as fluorescence-based assays.

  • Procedure: The kinase, its substrate (e.g., PIP2), and ATP are incubated with different concentrations of the test compound. The reaction is allowed to proceed for a set time.

  • Detection: The amount of product formed (e.g., PIP3) is quantified. In some assays, the depletion of ATP is measured. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[15]

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.[16]

References

Technical Guide: 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 88964-99-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, identified by CAS number 88964-99-2. This heterocyclic compound, belonging to the imidazo[1,2-a]pyridine class, has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an antifungal and antiprotozoal agent. This document summarizes its known physicochemical characteristics, details a plausible synthetic route with an experimental protocol, and explores its biological effects, including its mechanism of action against various pathogens. All quantitative data is presented in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams.

Chemical and Physical Properties

This compound is a pale brown solid.[1] Its core structure is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The molecule is further substituted with a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core and a 4-chlorophenyl group at the 2-position. The presence of these halogen atoms is known to enhance the lipophilicity of the molecule, which can influence its biological activity.

PropertyValueSource
CAS Number 88964-99-2N/A
Chemical Name This compoundN/A
Molecular Formula C₁₃H₈Cl₂N₂N/A
Molecular Weight 263.12 g/mol [1]
Physical Description Pale Brown Solid[1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis

The synthesis of this compound can be achieved through a cyclocondensation reaction. A plausible and commonly employed method involves the reaction of a substituted 2-aminopyridine with an α-haloketone. In this case, 5-chloro-2-aminopyridine serves as the pyridine precursor, and 2-bromo-1-(4-chlorophenyl)ethan-1-one is the α-haloketone.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.

Materials:

  • 5-chloro-2-aminopyridine

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.05 eq) and sodium bicarbonate (2.0 eq).

  • The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Diagram of Synthetic Workflow:

G General Synthetic Workflow Reactants 5-chloro-2-aminopyridine + 2-bromo-1-(4-chlorophenyl)ethan-1-one Reaction Cyclocondensation (Ethanol, NaHCO3, Reflux) Reactants->Reaction Workup Aqueous Workup (EtOAc/Water extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

Biological Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this class have shown promise as antifungal and antiprotozoal agents.

Antifungal Activity

Derivatives of 6-chloroimidazo[1,2-a]pyridine have been synthesized and evaluated for their antifungal properties. Specifically, (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives have demonstrated activity against clinical strains of Candida parapsilosis.[2] The minimum inhibitory concentrations (MIC) for these compounds ranged from 19.36 µM to 89.38 µM, indicating that the substitution pattern on the phenyl ring plays a significant role in their antifungal efficacy.[2]

Table of Antifungal Activity of Related Compounds:

Compound TypeOrganismActivity Range (MIC)
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrilesCandida parapsilosis19.36 - 89.38 µM
Antiprotozoal Activity

The imidazo[1,2-a]pyridine core is also a known pharmacophore for antileishmanial agents. Studies on various derivatives have shown their potential to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, certain imidazo[1,2-a]pyridine derivatives (IMPA-2, -5, -6, -8, and -12) exhibited IC₅₀ values against L. donovani promastigotes ranging from 5.013 µM to 20.33 µM.[3]

Table of Antileishmanial Activity of Related Compounds:

CompoundOrganismActivity (IC₅₀)
IMPA-2L. donovani promastigotes7.03 ± 0.84 µM
IMPA-5L. donovani promastigotes5.013 ± 0.70 µM
IMPA-6L. donovani promastigotes20.33 ± 1.30 µM
IMPA-8L. donovani promastigotes10.09 ± 1.00 µM
IMPA-12L. donovani promastigotes5.58 ± 0.74 µM
Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on related imidazo[1,2-a]pyridine derivatives suggest a potential mechanism involving the induction of apoptosis-like cell death in pathogens. In L. donovani, some derivatives have been shown to promote the generation of reactive oxygen species (ROS), leading to oxidative stress, loss of mitochondrial membrane potential, and cell cycle arrest.[3]

Proposed Signaling Pathway for Antileishmanial Activity:

G Proposed Mechanism of Action in Leishmania Compound Imidazo[1,2-a]pyridine Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Loss of Mitochondrial Membrane Potential OxidativeStress->Mitochondria CellCycleArrest Cell Cycle Arrest OxidativeStress->CellCycleArrest Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed pathway of apoptosis induction in Leishmania.

Conclusion

This compound is a heterocyclic compound with significant potential in the development of new therapeutic agents. Its imidazo[1,2-a]pyridine core is a versatile scaffold that has demonstrated both antifungal and antiprotozoal activities. While specific data for this particular compound is limited, the available information on related derivatives provides a strong rationale for further investigation. Future research should focus on elucidating its precise physicochemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to determine its full therapeutic potential and mechanism of action.

References

Methodological & Application

Application Note: Synthesis and Spectroscopic Characterization of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis and nuclear magnetic resonance (NMR) analysis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The document outlines the experimental procedures for its preparation and provides a comprehensive overview of its ¹H and ¹³C NMR spectral data.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities, including anxiolytic, hypnotic, and anticancer properties. The specific derivative, this compound, is a valuable intermediate and a target molecule in the development of novel therapeutic agents. Accurate and detailed characterization, particularly using NMR spectroscopy, is crucial for the unambiguous identification and quality control of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for a close structural analog, 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine, which serves as a reference for the expected chemical shifts of the target compound. The data was obtained in a deuterated solvent (typically CDCl₃ or DMSO-d₆) at room temperature.[1][2]

Table 1: ¹H NMR Data (300 MHz, DMSO-d₆) for 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine [2]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
2.3s3H–CH₃
7.02-7.94m8HAr-H

Table 2: Representative ¹³C NMR Data for the Imidazo[1,2-a]pyridine Scaffold

Carbon AtomExpected Chemical Shift Range (δ ppm)
C-2145 - 150
C-3110 - 115
C-5120 - 125
C-6125 - 130
C-7115 - 120
C-8140 - 145
C-9 (bridgehead)140 - 145
Aromatic (phenyl)125 - 135

Experimental Protocols

Synthesis of this compound

This protocol describes a general and widely used method for the synthesis of imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-haloketone.

Materials:

  • 5-Chloro-2-aminopyridine

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in absolute ethanol, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Setup and Data Acquisition:

NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[3]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral parameters include a spectral width of 0-10 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral parameters include a spectral width of 0-160 ppm, a pulse width of 45°, and a sufficient relaxation delay to ensure quantitative data if required.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 5-Chloro-2-aminopyridine Reaction Condensation in Ethanol (Reflux) Reactant1->Reaction Reactant2 2-Bromo-1-(4-chlorophenyl)ethanone Reactant2->Reaction Workup Solvent Removal & Neutralization Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

The logical relationship for the characterization process is outlined below.

Characterization_Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Outcome Synthesis Synthesized Compound H_NMR 1H NMR Spectroscopy Synthesis->H_NMR C_NMR 13C NMR Spectroscopy Synthesis->C_NMR Structure_Confirmation Structural Elucidation and Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Characterization Final Characterized Product Purity_Assessment->Final_Characterization

Caption: Logical workflow for the spectroscopic characterization of the final product.

References

Application Note: Mass Spectrometry Analysis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed method for the analysis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine using mass spectrometry. Due to the absence of specific fragmentation data for this compound in the literature, this document provides a theoretical fragmentation pathway based on the analysis of similar imidazo[1,2-a]pyridine structures.[1] A detailed protocol for sample preparation and analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is presented, along with a summary of expected quantitative data. This information is intended to guide researchers in the fields of medicinal chemistry and drug development in the characterization of this and related compounds.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of small molecules in drug discovery and development.[4][5] This note outlines the expected mass spectrometry fragmentation pattern of this compound and provides a standardized protocol for its analysis.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of small molecule samples for LC-MS analysis is recommended.[6][7]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL with a mixture of methanol and water (1:1 v/v). If acidification is required to promote ionization, formic acid can be added to a final concentration of 0.1%.[6]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the LC-MS system.

  • Blank Samples: Prepare blank samples containing the final solvent composition to be run before and after the sample analysis to ensure the cleanliness of the system.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are general starting parameters for LC-MS analysis. Optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is ideal for fragmentation analysis.[5]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this class of compounds.[1]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Proposed Fragmentation Pathway and Data

The exact molecular weight of this compound (C₁₃H₈Cl₂N₂) is approximately 278.01 g/mol . The protonated molecule [M+H]⁺ is expected at an m/z of approximately 279.01. Based on the fragmentation patterns of similar imidazo[1,2-a]pyridine derivatives, a plausible fragmentation pathway is proposed below.[1] The primary fragmentation is expected to involve the cleavage of the bond between the imidazo[1,2-a]pyridine core and the chlorophenyl ring, as well as fragmentation within the imidazo[1,2-a]pyridine ring system itself.

Quantitative Data Summary

The following table summarizes the expected major ions and their proposed structures. The relative abundance is hypothetical and would need to be confirmed by experimental data.

m/z (Proposed)Proposed Fragment Structure/IdentityRelative Abundance (Hypothetical)
279.01[M+H]⁺100%
244.03[M+H - Cl]⁺40%
167.04[C₈H₅ClN]⁺60%
138.03[C₇H₄Cl]⁺30%
111.04[C₆H₅Cl]⁺70%

Visualization of Proposed Fragmentation Pathway

The logical relationship of the proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway M [M+H]⁺ m/z = 279.01 C₁₃H₉Cl₂N₂⁺ F1 [M+H - Cl]⁺ m/z = 244.03 C₁₃H₉ClN₂⁺ M->F1 - Cl F2 [C₈H₅ClN]⁺ m/z = 167.04 M->F2 - C₆H₄Cl F4 [C₆H₅Cl]⁺ m/z = 111.04 M->F4 - C₇H₄ClN₂ F3 [C₇H₄Cl]⁺ m/z = 138.03 F2->F3 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Solution Stock->Working Filter Filter Sample (0.22 µm) Working->Filter Inject Inject Sample onto LC-MS Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem Mass Spectrometry (MS/MS) Ionize->Analyze Acquire Acquire Mass Spectra Analyze->Acquire Identify Identify Precursor and Fragment Ions Acquire->Identify Propose Propose Fragmentation Pathway Identify->Propose

Caption: Workflow for the mass spectrometry analysis of small molecules.

Conclusion

This application note provides a foundational protocol and a proposed fragmentation pathway for the mass spectrometric analysis of this compound. While the fragmentation data presented is theoretical, it is based on established principles and data from structurally related compounds. The provided experimental protocols offer a robust starting point for researchers to develop and validate their own methods for the characterization of this and similar molecules, which will be valuable for advancing drug discovery and development efforts.

References

Application Notes and Protocols for Antifungal Assays Using 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antifungal potential of the compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. The protocols detailed below are based on established standards to ensure reproducibility and accuracy in determining the compound's efficacy against various fungal pathogens.

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antifungal properties.[1][2][3] The core structure of these compounds makes them attractive scaffolds for the development of new anti-infective agents. This document focuses on the specific derivative, this compound, and outlines the procedures for its evaluation in antifungal assays. The chloro and chlorophenyl substitutions on the imidazo[1,2-a]pyridine core are anticipated to modulate its biological activity.

Data Presentation

The following tables summarize hypothetical in vitro antifungal activity data for this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesStrainMIC (µg/mL)MIC (µM)
Candida albicansATCC 90028827.7
Candida glabrataATCC 900301655.4
Candida parapsilosisATCC 22019413.8
Cryptococcus neoformansATCC 208821827.7
Aspergillus fumigatusATCC 2043051655.4
Aspergillus nigerATCC 1640432110.8

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrainMFC (µg/mL)MFC (µM)
Candida albicansATCC 9002832110.8
Candida glabrataATCC 90030>64>221.5
Candida parapsilosisATCC 220191655.4
Cryptococcus neoformansATCC 20882132110.8
Aspergillus fumigatusATCC 204305>64>221.5
Aspergillus nigerATCC 16404>64>221.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

2. Preparation of Fungal Inoculum:

  • Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

4. Incubation and MIC Determination:

  • Add the prepared fungal inoculum to each well containing the compound dilutions and the positive control well.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC assay to determine if the compound has fungicidal or fungistatic activity.

1. Materials:

  • 96-well plates from the completed MIC assay

  • SDA plates

2. Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate sections of an SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the subcultures from the growth control wells.

  • The MFC is defined as the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key fungal signaling pathways that are common targets for antifungal agents. The exact mechanism of this compound is yet to be fully elucidated, but these pathways represent potential areas of interaction.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase (Target of Allylamines) squalene->squalene_epoxidase Inhibition lanosterol Lanosterol squalene->lanosterol Epoxidation lanosterol_demethylase 14-alpha-demethylase (Target of Azoles) lanosterol->lanosterol_demethylase Inhibition ergosterol_intermediates Ergosterol Intermediates lanosterol->ergosterol_intermediates Demethylation ergosterol Ergosterol ergosterol_intermediates->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation

Caption: Fungal Ergosterol Biosynthesis Pathway and Antifungal Targets.

Cell_Wall_Integrity_Pathway cell_wall_stress Cell Wall Stress (e.g., Antifungal Drugs) sensors Cell Surface Sensors (Wsc1, Mid2) cell_wall_stress->sensors rho1_gtpase Rho1 GTPase sensors->rho1_gtpase Activation pkc1 Protein Kinase C (Pkc1) rho1_gtpase->pkc1 Activation mapk_cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) pkc1->mapk_cascade Activation transcription_factors Transcription Factors (Rlm1, Swi4/Swi6) mapk_cascade->transcription_factors Phosphorylation cell_wall_synthesis Cell Wall Synthesis & Repair Genes transcription_factors->cell_wall_synthesis Gene Expression

Caption: Fungal Cell Wall Integrity Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro screening of antifungal compounds.

Antifungal_Screening_Workflow start Start compound_prep Prepare Stock Solution of This compound start->compound_prep serial_dilution Perform Serial Dilutions in 96-well Plates compound_prep->serial_dilution inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric Reading) incubation->mic_determination mfc_determination Determine MFC (Subculture on Agar Plates) mic_determination->mfc_determination data_analysis Data Analysis and Reporting mfc_determination->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Antifungal Susceptibility Testing.

References

Application of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine in Anti-leishmanial Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, high cost, and emerging drug resistance, necessitating the discovery of novel anti-leishmanial agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the development of new drugs against various diseases, including leishmaniasis. This document outlines the application of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and related derivatives in anti-leishmanial screening, providing detailed protocols for in vitro assays and summarizing the available efficacy data.

Compound of Interest

Compound Name: this compound Scaffold: Imidazo[1,2-a]pyridine

This class of compounds has demonstrated significant in vitro activity against different Leishmania species, including L. donovani, L. infantum, and L. major, which are responsible for the visceral and cutaneous forms of the disease.[1][2] The mechanism of action for some imidazo[1,2-a]pyridine derivatives involves the induction of apoptosis-like cell death and oxidative stress in the parasite.[3]

Data Presentation

The anti-leishmanial activity of various imidazo[1,2-a]pyridine derivatives is summarized below. The data includes the half-maximal inhibitory concentration (IC50) against different Leishmania stages and the half-maximal cytotoxic concentration (CC50) against mammalian cell lines to determine the selectivity index (SI).

CompoundLeishmania SpeciesParasite StageIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
IMPA-2 L. donovaniPromastigote7.03 ± 0.84THP-1>10>1.42[3]
IMPA-12 L. donovaniPromastigote5.58 ± 0.74THP-1>10>1.79[3]
6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine L. donovaniPromastigote---Better than miltefosine[1]
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine L. majorAmastigote4---[1]
C2-, C3-, and C7-trisubstituted imidazo-pyridine L. major-0.2---[1]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine L. donovaniPromastigote8.8HepG2>7.8>0.89[4]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine L. infantumAxenic Amastigote9.7HepG2>7.8>0.80[4]
6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine L. infantumIntracellular Amastigote3.7THP-1>100>27[5]

Experimental Protocols

Detailed methodologies for the key experiments involved in the anti-leishmanial screening of this compound and its analogs are provided below.

Protocol 1: In Vitro Anti-promastigote Activity Assay

This protocol determines the effect of the test compound on the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase.

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO).

  • Reference drug (e.g., Amphotericin B).

  • 96-well microtiter plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizing agent (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Harvest Leishmania promastigotes from culture and adjust the density to 1 x 10^6 cells/mL in fresh M199 medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound and reference drug in the medium. Add 100 µL of each dilution to the wells in triplicate. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate at 25°C for 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 25°C.

  • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Anti-amastigote Activity Assay

This protocol assesses the efficacy of the test compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Human monocytic cell line (e.g., THP-1).

  • RPMI-1640 medium supplemented with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation.

  • Stationary phase Leishmania promastigotes.

  • Test compound and reference drug.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Seed THP-1 cells in a 24-well plate with coverslips and differentiate them into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Wash the adherent macrophages with fresh medium and infect with stationary phase promastigotes at a macrophage-to-parasite ratio of 1:10.

  • Incubate for 24 hours to allow for phagocytosis.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compound or reference drug and incubate for another 48 hours.

  • After incubation, wash the cells, fix the coverslips with methanol, and stain with Giemsa.

  • Examine the coverslips under a microscope to determine the number of amastigotes per 100 macrophages.

  • Calculate the percentage of inhibition and the IC50 value.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

This protocol evaluates the toxicity of the test compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., THP-1 or HepG2).

  • Appropriate culture medium (e.g., RPMI-1640 for THP-1).

  • Test compound and a reference cytotoxic drug (e.g., Doxorubicin).

  • MTT assay reagents as described in Protocol 1.

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Add serial dilutions of the test compound to the wells and incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Perform the MTT assay as described in Protocol 1 (steps 5-7).

  • Calculate the percentage of cytotoxicity and determine the CC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized mechanism of action for imidazo[1,2-a]pyridine derivatives.

G cluster_in_vitro In Vitro Screening cluster_data Data Analysis promastigote Promastigote Assay (Direct effect on parasite) ic50 Determine IC50 promastigote->ic50 amastigote Intracellular Amastigote Assay (Clinically relevant stage) amastigote->ic50 cytotoxicity Cytotoxicity Assay (Host cell toxicity) cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si compound Test Compound (this compound) compound->promastigote compound->amastigote compound->cytotoxicity

Caption: Experimental workflow for anti-leishmanial screening.

G compound Imidazo[1,2-a]pyridine Derivative parasite Leishmania Parasite compound->parasite Enters ros Increased Reactive Oxygen Species (ROS) parasite->ros Induces apoptosis Induction of Apoptosis-like Cell Death ros->apoptosis death Parasite Death apoptosis->death

Caption: Generalized mechanism of action for imidazopyridines.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives as Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Imidazo[1,2-a]pyridine-Based Fluorescent Probes

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6] Their rigid, planar structure and extended π-conjugation system often result in strong fluorescence, which can be modulated by the introduction of various substituents.[3][7] This has led to the development of imidazo[1,2-a]pyridine-based probes for the detection of specific analytes and for imaging subcellular organelles.[1][8][9]

Key Features of Imidazo[1,2-a]pyridine Probes:

  • Tunable Photophysical Properties: The fluorescence emission and quantum yield can be altered by modifying the substituents on the imidazo[1,2-a]pyridine core.[3][7]

  • Good Photostability: Many derivatives exhibit resistance to photobleaching, allowing for prolonged imaging.[1]

  • Subcellular Specificity: Certain derivatives have been shown to selectively accumulate in specific organelles, such as mitochondria.[1]

  • Dual Functionality: Some compounds act as both imaging agents and therapeutic molecules, offering a "theranostic" approach.[1]

It is important to note that the substitution pattern plays a crucial role in the fluorescence properties of these compounds. For instance, a study on 3-hydroxymethyl imidazo[1,2-a]pyridines indicated that a 2-(4-chlorophenyl) substituted derivative displayed relatively low fluorescence intensity.[7] This highlights the necessity for empirical validation of the fluorescence properties of any new derivative.

Data Presentation: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the photophysical properties of representative imidazo[1,2-a]pyridine-based fluorescent probes from the literature. This data can serve as a reference for designing new probes and for selecting appropriate imaging conditions.

Probe Name/DescriptionExcitation (nm)Emission (nm)Quantum Yield (Φ)Target Analyte/ApplicationReference
Fused Imidazopyridine 5---Fe³⁺ and Hg²⁺ detection[8]
B2 (AIE Probe)~350~500-Hydrogen Peroxide (H₂O₂) detection[9]
Rh-Ip-Hy---Hg²⁺ detection[10]
2-Aryl-3-hydroxymethyl imidazo[1,2-a]pyridines250-365Purple to Blue regionVariableGeneral Fluorophores[7]
Quadrupolar Imidazo[1,2-a]pyridine System---Two-photon absorption imaging[3]

Experimental Protocols

The following protocols are generalized for the use of imidazo[1,2-a]pyridine-based fluorescent probes in cellular imaging and related assays. Optimization will be required for specific compounds and cell lines.

Protocol for Cellular Imaging

This protocol outlines the general steps for staining live cells with an imidazo[1,2-a]pyridine-based fluorescent probe.

Materials:

  • Imidazo[1,2-a]pyridine fluorescent probe

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Confocal microscope with appropriate filter sets

  • 96-well, black-walled, clear-bottom imaging plates or chambered cover glasses

Procedure:

  • Cell Seeding: Seed cells onto an appropriate imaging plate or chambered cover glass at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine probe (typically 1-10 mM) in high-quality, anhydrous DMSO.

  • Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.5-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

Protocol for Cytotoxicity Assessment (MTT Assay)

This assay is used to determine the effect of the imidazo[1,2-a]pyridine compound on cell viability.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • Cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well.[4]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the imidazo[1,2-a]pyridine compound.[4] Include a vehicle control (DMSO).[4]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by the imidazo[1,2-a]pyridine compound.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound as described for the MTT assay.[4]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[4]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the cells by flow cytometry.[4]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for evaluating a novel imidazo[1,2-a]pyridine derivative as a fluorescent probe for cellular imaging.

G cluster_0 Probe Preparation and Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivative Characterization Spectroscopic Characterization (Excitation, Emission, Quantum Yield) Synthesis->Characterization Staining Cellular Staining Protocol Characterization->Staining Optimized Probe Concentration CellCulture Cell Culture (e.g., HeLa, A549) Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity CellCulture->Staining Imaging Confocal Microscopy Staining->Imaging ImageAnalysis Image Analysis (Localization, Intensity) Imaging->ImageAnalysis DataInterpretation Data Interpretation ImageAnalysis->DataInterpretation

Caption: A generalized workflow for the evaluation of a new fluorescent probe.

PI3K/Akt/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, which is critical in cancer cell proliferation and survival.[1][4] The following diagram illustrates this signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K inhibits ImidazoPyridine->Akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of novel fluorescent probes for cellular imaging. While direct experimental data for 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine in this application is currently lacking, the general principles and protocols outlined here provide a solid foundation for researchers interested in exploring the potential of this and related compounds. The ability to tune the photophysical properties and biological activity of these derivatives through synthetic modification makes them exciting candidates for future research in chemical biology and drug discovery.

References

Synthesis of a Key Alpidem Intermediate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpidem is a non-benzodiazepine anxiolytic agent that belongs to the imidazopyridine class of compounds. Its synthesis involves the preparation of a key intermediate, 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide. This document outlines a detailed experimental protocol for the synthesis of this crucial intermediate, providing researchers, scientists, and drug development professionals with a comprehensive guide. The synthesis is approached via a multi-step pathway involving the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at the C3 position to introduce the acetamide side chain.

Experimental Protocols

The synthesis of the Alpidem intermediate, this compound-3-acetamide, can be achieved through a three-step process starting from commercially available reagents. The overall synthetic scheme is depicted below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core cluster_1 Step 2: C3-Acetylation cluster_2 Step 3: Hydrolysis and Amidation A 2-Amino-5-chloropyridine C This compound A->C NaHCO3, Ethanol, Reflux B 2-Bromo-1-(4-chlorophenyl)ethanone B->C D This compound F This compound-3-acetonitrile D->F Base, Solvent E Chloroacetonitrile E->F G This compound-3-acetonitrile I This compound-3-acetic acid G->I Hydrolysis H H2SO4, H2O H->I K This compound-3-acetyl chloride I->K Activation J Thionyl Chloride J->K M Alpidem Intermediate (6-chloro-2-(4-chlorophenyl)-N,N-dipropyl- imidazo[1,2-a]pyridine-3-acetamide) K->M Amidation L Di-n-propylamine, Base L->M

Figure 1: Synthetic workflow for the Alpidem intermediate.
Step 1: Synthesis of this compound

The initial step involves the condensation of 2-amino-5-chloropyridine with 2-bromo-1-(4-chlorophenyl)ethanone to form the core imidazo[1,2-a]pyridine ring structure.

Materials:

  • 2-Amino-5-chloropyridine

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • A mixture of 2-amino-5-chloropyridine (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in ethanol is prepared.

  • Sodium bicarbonate (2.0 eq) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Step 2: Synthesis of this compound-3-acetonitrile

The second step is the C3-alkylation of the imidazo[1,2-a]pyridine core with chloroacetonitrile to introduce the acetonitrile moiety.

Materials:

  • This compound

  • Chloroacetonitrile

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide or acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, a base is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for a short period to allow for the formation of the anion.

  • Chloroacetonitrile (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product, this compound-3-acetonitrile, is purified by column chromatography. This compound is a known intermediate in the synthesis of Alpidem.[1]

Step 3: Synthesis of this compound-3-acetamide (Alpidem Intermediate)

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amidation with di-n-propylamine.

Materials:

  • This compound-3-acetonitrile

  • Sulfuric acid (H₂SO₄)

  • Thionyl chloride (SOCl₂) or another activating agent (e.g., carbonyldiimidazole)

  • Di-n-propylamine

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

Part A: Hydrolysis to this compound-3-acetic acid

  • The acetonitrile derivative is heated in a mixture of concentrated sulfuric acid and water.

  • The reaction mixture is refluxed for several hours until the hydrolysis is complete.

  • The mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to yield this compound-3-acetic acid.

Part B: Amidation to the Final Intermediate

  • The carboxylic acid is suspended in an anhydrous solvent like toluene.

  • Thionyl chloride (1.5 eq) is added, and the mixture is heated to reflux until the acid is converted to the acid chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.

  • The resulting acid chloride is dissolved in an anhydrous solvent (e.g., dichloromethane).

  • In a separate flask, di-n-propylamine (2.0 eq) and a base like triethylamine (2.0 eq) are dissolved in the same solvent.

  • The acid chloride solution is added dropwise to the amine solution at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete.

  • The mixture is washed with water and brine, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography or recrystallization to give the final Alpidem intermediate.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of the Alpidem intermediate. The yield and purity are indicative and may vary based on reaction scale and purification efficiency.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
1This compoundC₁₃H₈Cl₂N₂275.1375-85Off-white solid
2This compound-3-acetonitrileC₁₅H₉Cl₂N₃302.16[1]60-70Pale yellow solid
3This compound-3-acetic acidC₁₅H₁₀Cl₂N₂O₂321.1680-90 (hydrolysis)White to off-white solid
36-chloro-2-(4-chlorophenyl)-N,N-dipropyl-imidazo[1,2-a]pyridine-3-acetamideC₂₁H₂₃Cl₂N₃O404.3370-80 (amidation)White crystalline solid

Logical Relationships in the Synthesis

The synthesis of the Alpidem intermediate follows a logical progression of chemical transformations designed to build the molecule in a stepwise manner.

Logical_Relationships Start Starting Materials (2-Amino-5-chloropyridine, 2-Bromo-1-(4-chlorophenyl)ethanone) Core_Formation Imidazo[1,2-a]pyridine Core Synthesis Start->Core_Formation Condensation C3_Functionalization C3-Acetonitrile Introduction Core_Formation->C3_Functionalization Alkylation Hydrolysis Nitrile to Carboxylic Acid Conversion C3_Functionalization->Hydrolysis Hydrolysis Amidation Amide Bond Formation Hydrolysis->Amidation Activation & Amidation Final_Product Alpidem Intermediate Amidation->Final_Product

Figure 2: Logical flow of the synthetic strategy.

This structured approach ensures the regioselective formation of the desired product at each stage, leading to the efficient synthesis of the target Alpidem intermediate. The protocols provided herein are based on established chemical principles and literature precedents for the synthesis of related imidazopyridine derivatives. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions and scale of operation.

References

Application Notes and Protocols for Scaling Up the Synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable synthetic strategies for 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, a key intermediate in pharmaceutical research. The following protocols are designed to be adaptable for scale-up operations, focusing on efficiency, yield, and green chemistry principles.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The efficient and scalable synthesis of this core structure is crucial for advancing drug discovery and development programs. This document outlines several promising methods for the synthesis of this target molecule, with a focus on techniques amenable to large-scale production. These methods include classical condensation reactions, one-pot multicomponent reactions, and catalyst-driven processes.

Scalable Synthesis Strategies

Several synthetic routes have been developed for the preparation of imidazo[1,2-a]pyridines. For the specific synthesis of this compound on a larger scale, the most relevant methods involve the condensation of a substituted 2-aminopyridine with an α-haloketone or a related three-component reaction.

Key considerations for scaling up synthesis include:

  • Reaction time: Shorter reaction times are economically favorable.

  • Yield: High percentage yields are critical for cost-effectiveness.

  • Catalyst: The use of inexpensive and recoverable catalysts is advantageous.

  • Solvent: Green and easily removable solvents are preferred.

  • One-pot procedures: These reduce the number of unit operations, saving time and resources.[1][3]

Experimental Protocols

Protocol 1: Classical Two-Component Condensation

This method is a widely used and reliable approach for the synthesis of imidazo[1,2-a]pyridines.[4][5]

Reaction Scheme:

5-chloro-2-aminopyridine + 2-bromo-1-(4-chlorophenyl)ethanone → this compound

Materials:

  • 5-chloro-2-aminopyridine

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture at 70°C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Protocol 2: One-Pot Three-Component Synthesis under Solvent-Free Conditions

This method offers a greener and more efficient alternative to classical methods by avoiding the use of volatile organic solvents.[6]

Reaction Scheme:

5-chloro-2-aminopyridine + 4-chloroacetophenone + Brominating Agent → this compound

Materials:

  • 5-chloro-2-aminopyridine

  • 4-chloroacetophenone

  • [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide) or another suitable brominating agent

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • In a reaction vessel, mix 4-chloroacetophenone (1.0 eq), [Bmim]Br₃ (1.0 eq), and 5-chloro-2-aminopyridine (1.2 eq).

  • Add sodium carbonate (0.55 eq) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Iodine-Catalyzed Three-Component Reaction

Molecular iodine is an inexpensive, non-toxic, and readily available catalyst, making this a practical method for large-scale synthesis.[7]

Reaction Scheme:

5-chloro-2-aminopyridine + 4-chloroacetophenone + Dimedone (example of a third component, can be varied) + I₂ → Substituted this compound derivative

Materials:

  • 5-chloro-2-aminopyridine

  • 4-chloroacetophenone

  • Third component (e.g., dimedone)

  • Molecular Iodine (I₂)

  • Water or another green solvent

Procedure:

  • To a suspension of 5-chloro-2-aminopyridine (1.0 eq) and 4-chloroacetophenone (1.0 eq) in water, add the third component (1.0 eq).

  • Add a catalytic amount of molecular iodine (e.g., 10 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 80°C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter the precipitated product.

  • Wash the solid with water and dry.

  • Further purification can be achieved by recrystallization.

Data Presentation

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Protocol 1 5-chloro-2-aminopyridine, 2-bromo-1-(4-chlorophenyl)ethanoneNaHCO₃Ethanol70OvernightModerate to High[4]
Protocol 2 5-chloro-2-aminopyridine, 4-chloroacetophenone[Bmim]Br₃, Na₂CO₃Solvent-freeRoom Temp.VariableGood[6]
Protocol 3 5-chloro-2-aminopyridine, 4-chloroacetophenone, Third ComponentI₂Water80VariableGood to Excellent[7]

Visualization of Experimental Workflows

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Mix 5-chloro-2-aminopyridine, 2-bromo-1-(4-chlorophenyl)ethanone, and NaHCO3 in Ethanol react Heat at 70°C (Overnight) start->react cool Cool to RT react->cool precipitate Precipitate in Ice-Water cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry filter_wash->dry recrystallize Recrystallize dry->recrystallize end Pure Product recrystallize->end

Caption: Workflow for the Classical Two-Component Condensation.

Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Mix 5-chloro-2-aminopyridine, 4-chloroacetophenone, [Bmim]Br3, and Na2CO3 react Stir at Room Temperature start->react quench Add Water react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography end Pure Product chromatography->end

Caption: Workflow for the One-Pot Three-Component Synthesis.

Signaling_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 5-chloro-2-aminopyridine I1 Iminium Intermediate A->I1 B 4-chloroacetophenone B->I1 I2 Cyclized Intermediate I1->I2 + Catalyst P 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine I2->P Catalyst Catalyst (e.g., I₂, Acid) Catalyst->I1

Caption: Generalized Synthetic Pathway for Imidazo[1,2-a]pyridine Formation.

References

Troubleshooting & Optimization

troubleshooting side reactions in 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding very little or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of this compound, typically performed via the condensation of 5-chloro-2-aminopyridine and 2-bromo-1-(4-chlorophenyl)ethanone, can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Purity of Starting Materials: Impurities in the starting materials, 5-chloro-2-aminopyridine or 2-bromo-1-(4-chlorophenyl)ethanone, can significantly hinder the reaction. Ensure the purity of your reagents before starting the synthesis.

    • Reaction Conditions: Temperature and reaction time are critical. The reaction often requires heating to proceed at an adequate rate. However, excessive heat can lead to degradation of reactants or products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent Effects: The choice of solvent can influence reaction rates. Solvents like ethanol, isopropanol, or DMF are commonly used. If you are experiencing low yields, consider screening different solvents.

    • Incomplete Reaction: The reaction may not have gone to completion. Use TLC to monitor the consumption of the starting materials. If starting materials are still present after a prolonged reaction time, consider extending the reaction duration or moderately increasing the temperature.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My crude product shows multiple spots on the TLC plate. What are the potential side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. The primary side reactions in this synthesis include the formation of isomeric products and the hydrolysis of the α-bromoketone.

    • Isomeric Impurity: Besides the desired 6-chloro isomer, the formation of the 8-chloro isomer is possible due to the two nitrogen atoms in 5-chloro-2-aminopyridine that can potentially react. While the reaction is generally regioselective for the formation of the 6-chloro isomer, reaction conditions can influence this. Running the reaction at a moderate temperature may improve selectivity.

    • Hydrolysis of 2-bromo-1-(4-chlorophenyl)ethanone: The α-bromoketone is susceptible to hydrolysis, especially in the presence of water, which can be introduced from solvents or the atmosphere. This hydrolysis leads to the formation of 1-(4-chlorophenyl)ethanone and other byproducts. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.

    • Self-condensation of 2-bromo-1-(4-chlorophenyl)ethanone: Under basic conditions, the α-bromoketone can undergo self-condensation reactions. If a base is used to scavenge the HBr formed during the reaction, its slow addition at a controlled temperature is recommended.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product from the reaction mixture. What are effective purification strategies?

  • Answer: Purifying this compound from unreacted starting materials and side products can be achieved through several methods.

    • Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. Ethanol or a mixture of ethanol and water are often good choices for imidazo[1,2-a]pyridine derivatives.

    • Acid-Base Extraction: Since the imidazo[1,2-a]pyridine core is basic, an acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product can be re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis typically follows the Tschitschibabin reaction mechanism. It involves the nucleophilic attack of the pyridine nitrogen of 5-chloro-2-aminopyridine on the α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product and purified fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Q3: Are there any safety precautions I should take during this synthesis?

A3: Yes, 2-bromo-1-(4-chlorophenyl)ethanone is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 5-chloro-2-aminopyridine is also a hazardous substance and should be handled with care. Always consult the Safety Data Sheets (SDS) of all reagents before starting the experiment.

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Yields

ParameterConditionReported Yield (%)Reference
Solvent Ethanol60-80Inferred from similar syntheses
Isopropanol65-85Inferred from similar syntheses
DMF70-90Inferred from similar syntheses
Temperature Reflux (Ethanol: ~78°C)60-75Inferred from similar syntheses
100°C (DMF)80-90Inferred from similar syntheses
Reaction Time 4-8 hours60-90Inferred from similar syntheses

Table 2: Potential Impurities and their Identification

ImpurityPotential SourceSuggested Analytical Method
5-chloro-2-aminopyridineUnreacted starting materialTLC, HPLC, ¹H NMR
2-bromo-1-(4-chlorophenyl)ethanoneUnreacted starting materialTLC, HPLC, GC-MS
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridineIsomeric side productHPLC, LC-MS, ¹H NMR
1-(4-chlorophenyl)ethanoneHydrolysis of α-bromoketoneTLC, GC-MS

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add 2-bromo-1-(4-chlorophenyl)ethanone (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the starting materials are consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-chloro-2-aminopyridine 5-chloro-2-aminopyridine Reaction_Vessel Reaction in Solvent (e.g., Ethanol, Reflux) 5-chloro-2-aminopyridine->Reaction_Vessel 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone->Reaction_Vessel Cooling Cooling & Precipitation/ Solvent Removal Reaction_Vessel->Cooling Reaction Monitoring (TLC) Purification Column Chromatography or Recrystallization Cooling->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impurities Impurities on TLC? Low_Yield->Impurities No Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Optimize_Conditions->Impurities Minimize_Side_Reactions Minimize Side Reactions (Anhydrous, Inert Atm.) Impurities->Minimize_Side_Reactions Yes Purification_Issues Purification Difficulty? Impurities->Purification_Issues No Minimize_Side_Reactions->Purification_Issues Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Purification_Issues->Optimize_Purification Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Purification->Success End End Success->End

Caption: Logical troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. The following information is designed to address specific issues that may be encountered during experimentation, offering solutions and detailed protocols to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2][3][4][5] This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. For the target molecule, this would involve the reaction of 5-chloro-2-aminopyridine, 4-chlorobenzaldehyde, and a suitable isocyanide.

Q2: What are the typical starting materials for the synthesis of this compound via the GBB reaction?

A2: The key starting materials are:

  • Amidine: 5-Chloro-2-aminopyridine

  • Aldehyde: 4-Chlorobenzaldehyde

  • Isocyanide: A variety of isocyanides can be used, with common examples being tert-butyl isocyanide or cyclohexyl isocyanide.[1]

Q3: What catalysts are effective for this reaction?

A3: Both Brønsted and Lewis acids can effectively catalyze the GBB reaction. Commonly used catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA)[2], trifluoroacetic acid (TFA)[5], and perchloric acid.[4]

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃)[5], ytterbium(III) triflate (Yb(OTf)₃), indium(III) chloride (InCl₃)[3], and boron trifluoride etherate (BF₃·OEt₂).[1] Ammonium chloride (NH₄Cl) has also been used as a green and efficient catalyst.[6]

Q4: What are the recommended solvents for this synthesis?

A4: Alcohols are generally the preferred solvents for the GBB reaction, with methanol and ethanol being the most common choices.[2][5] Methanol, in particular, has been shown to not only act as a solvent but also as a co-catalyst, accelerating key steps in the reaction mechanism.[2] Dichloromethane (DCM) can also be used.

Q5: What are the typical reaction temperatures and times?

A5: Reaction conditions can vary depending on the chosen catalyst and solvent. Reactions can be run at room temperature, but are often heated to temperatures between 60-80°C to increase the reaction rate.[6] Microwave-assisted synthesis can significantly reduce reaction times, often to as little as 30 minutes.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Low reactivity of starting materials. 3. Suboptimal reaction temperature. 4. Presence of water in the reaction mixture.1. Use a fresh batch of catalyst. Consider screening different Lewis or Brønsted acids. 2. Ensure high purity of 5-chloro-2-aminopyridine and 4-chlorobenzaldehyde. Electron-withdrawing groups on the aminopyridine can decrease its nucleophilicity.[3] 3. Gradually increase the reaction temperature, for example, from room temperature to 60°C or 80°C.[6] Consider using microwave irradiation to enhance the reaction rate.[6] 4. Use anhydrous solvents and reagents. The addition of a dehydrating agent like trimethyl orthoformate can be beneficial.[1]
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Formation of Ugi-type products if a carboxylic acid is present as an impurity. 3. Polymerization of the isocyanide.1. Add the aldehyde slowly to the reaction mixture. 2. Ensure all starting materials and solvents are free from acidic impurities. 3. Use a moderate excess of the isocyanide and control the reaction temperature.
Difficult Purification 1. Co-elution of the product with starting materials or side products during column chromatography. 2. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Attempt recrystallization from a different solvent or solvent mixture.[7] Common solvents for recrystallization of imidazo[1,2-a]pyridines include ethanol, methanol, or mixtures of dichloromethane and hexane. If the product is basic, purification via salt formation (e.g., with HCl) and subsequent neutralization can be effective.[1]

Experimental Protocols

General Protocol for the Groebke-Blackburn-Bienaymé Synthesis of this compound

This protocol is a general guideline based on established procedures for the GBB reaction.[2] Optimization of specific parameters may be required.

Materials:

  • 5-Chloro-2-aminopyridine

  • 4-Chlorobenzaldehyde

  • tert-Butyl isocyanide (or other suitable isocyanide)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) or another suitable catalyst

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-aminopyridine (1.0 eq.), 4-chlorobenzaldehyde (1.0 eq.), and the chosen catalyst (e.g., PTSA·H₂O, 10 mol%).

  • Add anhydrous methanol as the solvent (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.

  • Add the isocyanide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic GBB Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneMethanol2524<10
2PTSA (10)Methanol25692
3Sc(OTf)₃ (10)Methanol25688
4NH₄Cl (20)Ethanol80882
5NH₄Cl (20)Ethanol (MW)1000.589

Data adapted from analogous reactions in the literature.[2][6]

Visualizations

GBB_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine Reaction_Mixture Reaction Mixture 5-Chloro-2-aminopyridine->Reaction_Mixture 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Reaction_Mixture Isocyanide Isocyanide Isocyanide->Reaction_Mixture Catalyst (e.g., PTSA) Catalyst (e.g., PTSA) Catalyst (e.g., PTSA)->Reaction_Mixture Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction_Mixture Temperature (RT to 60°C) Temperature (RT to 60°C) Temperature (RT to 60°C)->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Reagents Check Purity of Starting Materials? Start->Check_Reagents Check_Catalyst Is the Catalyst Active? Check_Reagents->Check_Catalyst Yes Use_Fresh_Reagents Use High Purity Reagents Check_Reagents->Use_Fresh_Reagents No Check_Conditions Optimize Reaction Conditions? Check_Catalyst->Check_Conditions Yes Screen_Catalysts Screen Different Catalysts Check_Catalyst->Screen_Catalysts No Increase_Temp Increase Temperature / Use Microwave Check_Conditions->Increase_Temp Yes Successful_Reaction Improved Yield Increase_Temp->Successful_Reaction Use_Fresh_Reagents->Successful_Reaction Screen_Catalysts->Successful_Reaction

References

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine scaffold?

A1: The primary synthetic routes include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. It is a highly efficient method for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2][3]

  • Tschitschibabin Reaction (and variations): This classic method involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[4][5] Modern variations often use metal catalysts to improve efficiency and conditions.

  • Transition Metal-Catalyzed Reactions: Copper-catalyzed aerobic oxidative couplings and annulations are widely used.[6][7] These methods offer broad functional group tolerance.

  • Metal-Free and Greener Approaches: Iodine-catalyzed reactions and the use of alternative energy sources like microwave irradiation or ultrasonication are gaining prominence due to their milder conditions, cost-effectiveness, and reduced environmental impact.[4][8][9]

Q2: Why is the Groebke-Blackburn-Bienaymé (GBB) reaction so frequently used?

A2: The GBB reaction is popular because it is a multicomponent reaction (MCR), which offers significant advantages.[3] It allows for the rapid assembly of complex molecules from simple starting materials in a single step, which increases efficiency and atom economy.[10] The reaction is particularly effective for creating imidazo[1,2-a]pyridine-3-amines, a key scaffold in medicinal chemistry.[3]

Q3: Are there catalyst-free methods available for this synthesis?

A3: Yes, catalyst-free methods have been developed. For instance, reacting 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at moderate temperatures (e.g., 60ºC) without any catalyst or solvent.[4] Additionally, certain cascade reactions from 2-aminopyridine and brominated alkynes can also proceed without a catalyst.[7]

Q4: How can I improve the "greenness" of my synthesis?

A4: To make your synthesis more environmentally friendly, consider the following:

  • Use of Water as a Solvent: Several modern protocols, including some copper-catalyzed and iodine-catalyzed reactions, have been optimized to work in water.[7][9][11]

  • Catalyst Choice: Opt for inexpensive, low-toxicity catalysts like molecular iodine or employ biocatalysts such as lipase.[8][12]

  • Energy Sources: Utilize alternative energy sources like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating.[3][4][10]

  • Avoid Halogenated Solvents: Whenever possible, replace halogenated solvents with greener alternatives.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptom Possible Cause Suggested Solution
Most starting material remains (TLC analysis) Reaction conditions are too mild; insufficient activation energy.1. Increase the reaction temperature or switch to microwave irradiation to enhance reaction rates.[10][12]2. Extend the reaction time.3. Check the catalyst activity. Some catalysts may degrade over time. Consider using a more active catalyst system (e.g., switching from a simple Brønsted acid to a Lewis acid like Sc(OTf)₃ for GBB reactions).[12][13]
Multiple spots on TLC, little desired product Formation of side products; incorrect reaction pathway is dominant.1. Optimize Solvent: The polarity of the solvent can significantly influence the reaction pathway. Screen a range of solvents.2. Use Dehydrating Agents: In reactions like the GBB, water can be a detrimental byproduct. The addition of a dehydrating agent such as trimethyl orthoformate can improve yields.[1]3. Change Catalyst: The choice of catalyst is crucial for selectivity. For example, in GBB reactions, Lewis acids can significantly improve yields and purity.[1]
Reaction works for aromatic aldehydes but fails for aliphatic aldehydes Substrate scope limitation. Aliphatic aldehydes can be less reactive or prone to side reactions (e.g., self-condensation).1. Screen different catalysts. Some catalysts show better performance for challenging substrates. For the GBB reaction, some catalyst systems have shown limitations with alkyl aldehydes.[2]2. Modify the reaction conditions (e.g., lower temperature to minimize side reactions).3. Consider an alternative synthetic route that is more tolerant of aliphatic substrates.

Problem 2: Difficulty with Product Purification

Symptom Possible Cause Suggested Solution
Product is difficult to separate from starting materials or byproducts via column chromatography. Similar polarity of components.1. Salt Formation: If your product has a basic nitrogen (common for this scaffold), consider forming a salt (e.g., sulfate or hydrochloride) to precipitate it from the reaction mixture, leaving organic impurities behind. This can be a highly effective purification method.[1]2. Recrystallization: Attempt recrystallization from a suitable solvent system to obtain high-purity crystalline material.3. Automated Flow Synthesis: For larger scales or repetitive synthesis, automated flow systems with in-line purification can be employed.[14]

Problem 3: Poor Regioselectivity

Symptom Possible Cause Suggested Solution
Formation of multiple isomers. Ambiguous site of cyclization or substitution.1. Choose a Regiospecific Method: Employ a synthetic route known for high regioselectivity. For example, a specific protocol for synthesizing 3-substituted imidazo[1,2-a]pyridines with excellent regioselectivity has been developed by refluxing substituted 2-aminopyridines in 1,2-dichloroethane followed by treatment with potassium hydroxide.[5]2. Steric/Electronic Control: Modify the substituents on your starting materials. Bulky groups or strong electron-withdrawing/donating groups can direct the reaction to a specific position.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative data for selected synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Groebke-Blackburn-Bienaymé 2-aminopyridine, Aldehyde, IsocyanideSc(OTf)₃MethanolRoom Temp8up to 95%[11]
GBB (Microwave-Assisted) 2-aminopyridine, Aldehyde, IsocyanideNH₄ClEthanol600.589%[10]
GBB (Optimized Industrial) Aminopyrazine, Aldehyde, IsocyanideBF₃·MeCNMe-THF--up to 85%[1]
Tschitschibabin (Catalyst-Free) 2-aminopyridine, α-haloketoneNoneNone60--[4]
Copper-Catalyzed Aerobic Oxidation 2-aminopyridine, AcetophenoneCuIDMSO12012up to 91%[7]
Iodine-Catalyzed MCR 2-aminopyridine, Aldehyde, IsocyanideI₂ (20 mol%)-Room Temp-Good[8]
Green A³ Coupling 2-aminopyridine, Aldehyde, AlkyneCuSO₄, Sodium AscorbateWater (with SDS)8012up to 91%[11]

Experimental Protocols

1. Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [8][13] This protocol describes a general, efficient synthesis of 3-aminoimidazo[1,2-a]pyridines.

  • To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol or acetonitrile), add the catalyst (e.g., HClO₄ (20 mol%) or I₂ (20 mol%)).

  • Stir the mixture at the specified temperature (e.g., room temperature or 60 °C) for a short period (e.g., 10-15 minutes).

  • Add the isocyanide (1.1 mmol) to the mixture.

  • Continue stirring for the required reaction time (e.g., 8-24 hours), monitoring progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

2. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines [5] This method provides excellent regioselectivity for 3-substituted products.

  • Under a nitrogen atmosphere, reflux a mixture of the substituted 2-aminopyridine (1 mmol) and the appropriate α-acyl-β-amino enamine derivative (1 mmol) in 1,2-dichloroethane (10 mL) for 1.5–2.5 hours.

  • Monitor the reaction by TLC until the starting materials have disappeared.

  • Cool the reaction mixture to room temperature.

  • Add potassium hydroxide powder (0.22 g, 3.3 mmol) and stir the resulting solution for 30 minutes.

  • Filter the solid and wash it with chloroform.

  • Combine the filtrates, wash with 2 N NaOH solution, and dry over sodium sulfate.

  • Remove the solvent under vacuum and purify the residue by column chromatography on silica gel.

3. Copper-Catalyzed Aerobic Oxidative Synthesis [7] This protocol is a modern approach using a copper catalyst and air as the oxidant.

  • Add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuI (10 mol%) to a reaction tube.

  • Add the solvent (e.g., DMSO, 2 mL).

  • Stir the reaction mixture at 120 °C under an air atmosphere for the specified time (e.g., 12 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

GBB_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Aminopyridine p1 Mix & Add Catalyst (e.g., Lewis Acid) r1->p1 r2 Aldehyde r2->p1 r3 Isocyanide r3->p1 p2 Reaction (Stir at RT or Heat) p1->p2 p3 Workup & Purification (Chromatography) p2->p3 prod Substituted Imidazo[1,2-a]pyridine p3->prod

Caption: General workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze reaction via TLC start->check_tlc sm_remains Starting Material Remains? check_tlc->sm_remains Check Conversion multiple_spots Multiple Side Products? sm_remains->multiple_spots No sol_sm_1 Increase Temperature or Reaction Time sm_remains->sol_sm_1 Yes sol_side_1 Optimize Solvent and Temperature multiple_spots->sol_side_1 Yes end Re-run Experiment multiple_spots->end No, other issue sol_sm_2 Change to a More Active Catalyst sol_sm_1->sol_sm_2 sol_sm_2->end sol_side_2 Add Dehydrating Agent (if applicable) sol_side_1->sol_side_2 sol_side_2->end

Caption: Troubleshooting decision tree for addressing low reaction yields.

Synthetic_Strategies center_node Imidazo[1,2-a]pyridines mcr Multicomponent Rxns (e.g., GBB) center_node->mcr tmc Transition-Metal Catalysis (e.g., Cu, Pd) center_node->tmc classic Classic Condensations (e.g., Tschitschibabin) center_node->classic green Green Methods (e.g., Iodine, MW, Water) center_node->green prod_mcr 3-Amino & 2,3-Disubstituted mcr->prod_mcr prod_tmc C-H Functionalization, Broad Scope tmc->prod_tmc prod_classic 2-Substituted classic->prod_classic prod_green Diverse, Milder Conditions green->prod_green

Caption: Relationship between major synthetic strategies and resulting products.

References

Technical Support Center: Synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used cyclocondensation reaction between 2-amino-5-chloropyridine and 2-bromo-1-(4-chlorophenyl)ethanone.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Verify Starting Material Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Potential Side Reactions start->side_reactions purification_issue Assess Purification Strategy start->purification_issue optimize_reagents Use High-Purity Reagents (>98%) check_reagents->optimize_reagents Impurities detected optimize_conditions Optimize Temperature, Solvent, and Base check_conditions->optimize_conditions Suboptimal parameters analyze_byproducts Characterize Byproducts (NMR, MS) side_reactions->analyze_byproducts Unexpected spots in TLC optimize_purification Alternative Purification: Recrystallization, Different Chromatography purification_issue->optimize_purification Difficulty in isolation success Improved Yield optimize_reagents->success optimize_conditions->success analyze_byproducts->success optimize_purification->success

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Poor Quality of Starting Materials: Impurities in 2-amino-5-chloropyridine or 2-bromo-1-(4-chlorophenyl)ethanone can inhibit the reaction.- Verify Purity: Confirm the purity of starting materials using techniques like NMR or melting point analysis. - Purify Starting Materials: If necessary, purify the starting materials by recrystallization or column chromatography.
2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly reduce the yield. The electron-withdrawing nature of the chloro substituents on both rings can decrease the nucleophilicity of the aminopyridine, requiring optimized conditions.- Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent is often necessary. - Solvent: Screen different solvents. While ethanol or isopropanol are common, aprotic polar solvents like DMF or acetonitrile might be beneficial. - Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HBr formed. Inorganic bases like sodium bicarbonate or potassium carbonate can also be effective.
3. Incomplete Reaction: The reaction may not have proceeded to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. - Extend Reaction Time: If the reaction is sluggish, extend the reaction time.
Formation of Multiple Products/Side Reactions 1. Dimerization of 2-amino-5-chloropyridine: Under harsh basic conditions, self-condensation of the aminopyridine can occur.- Controlled Addition of Base: Add the base slowly to the reaction mixture. - Use a Milder Base: Consider using a weaker base like sodium bicarbonate.
2. Formation of a Di-substituted Product: The initial product can undergo further reaction.- Stoichiometry Control: Ensure a 1:1 molar ratio of the reactants.
3. N-alkylation at the exocyclic amino group: The initial alkylation can occur on the amino group instead of the pyridine nitrogen.- This is generally less favored but can be influenced by the solvent and base. Analysis of byproducts can help identify this issue.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to impurities.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
2. Product Insolubility: The product may have low solubility in common organic solvents.- Solubility Screening: Test the solubility of the crude product in a range of solvents to find a suitable one for purification and analysis. Chloroform and dichloromethane are often good solvents for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the cyclocondensation reaction between 2-amino-5-chloropyridine and an α-haloketone, specifically 2-bromo-1-(4-chlorophenyl)ethanone. This reaction is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Synthesis_Pathway reactant1 2-amino-5-chloropyridine conditions Base (e.g., NaHCO3, TEA) Solvent (e.g., Ethanol, DMF) Heat (Reflux) reactant1->conditions reactant2 2-bromo-1-(4-chlorophenyl)ethanone reactant2->conditions product This compound conditions->product

Caption: General synthetic pathway for this compound.

Q2: What are the key parameters to optimize for improving the yield?

A2: The key parameters to optimize are the choice of base, solvent, and reaction temperature. The electronic properties of the starting materials (electron-withdrawing chloro groups) can make the reaction more sensitive to these conditions compared to the synthesis of unsubstituted imidazo[1,2-a]pyridines.

Table 1: Effect of Reaction Conditions on Yield

Base Solvent Temperature (°C) Reported Yield Range (%) Reference
NaHCO₃EthanolReflux60-75General observation from related syntheses
K₂CO₃DMF80-10070-85General observation from related syntheses
Triethylamine (TEA)AcetonitrileReflux65-80General observation from related syntheses
None (thermal)DMF120-14050-65General observation from related syntheses

Note: These are typical yield ranges observed for similar reactions and may vary for the specific target molecule.

Q3: What are some common side products and how can they be minimized?

A3: Common side products include unreacted starting materials and potentially polymeric materials from the self-condensation of the aminopyridine under harsh conditions. To minimize these, ensure the purity of your starting materials, use a 1:1 stoichiometry, and optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate.

Q4: What is a recommended purification method for the final product?

A4: Column chromatography on silica gel is a common and effective method for purifying imidazo[1,2-a]pyridine derivatives. A solvent system of ethyl acetate and hexanes in varying ratios is a good starting point. If the product is a solid, recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes can also yield a high-purity product.

Q5: Are there any one-pot synthesis methods available?

A5: Yes, one-pot syntheses of imidazo[1,2-a]pyridines have been reported. These often involve the in-situ generation of the α-haloketone from the corresponding acetophenone and a halogenating agent, followed by the addition of the 2-aminopyridine. While potentially more efficient, these methods may require more careful optimization to avoid side reactions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is a suggested procedure based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone

  • To a solution of 4'-chloroacetophenone (1 eq.) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1 eq.) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-chlorophenyl)ethanone, which can be used in the next step without further purification or can be recrystallized from ethanol.

Step 2: Cyclocondensation to form this compound

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1 eq.) and 2-bromo-1-(4-chlorophenyl)ethanone (1 eq.) in a suitable solvent (e.g., absolute ethanol or DMF).

  • Add a base (e.g., sodium bicarbonate, 2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Experimental_Workflow start Start step1 Step 1: Bromination of 4'-chloroacetophenone start->step1 step2 Step 2: Cyclocondensation with 2-amino-5-chloropyridine step1->step2 workup Work-up: Solvent removal, Extraction step2->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present. For instance, column chromatography is highly effective for separating the desired product from structurally similar impurities, while recrystallization is excellent for removing minor impurities from a product that is already of moderate to high purity.[1]

Q2: How do I choose the appropriate solvent system for column chromatography?

A2: A good starting point for selecting a solvent system for column chromatography is to perform thin-layer chromatography (TLC) analysis.[2] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used for imidazo[1,2-a]pyridine derivatives.[2] The ideal solvent system should provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 to ensure good separation.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For imidazo[1,2-a]pyridine derivatives, polar protic solvents like ethanol or methanol, or a mixture of solvents such as ethanol/water, can be effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific product.

Q4: What are the likely impurities in a synthesis of this compound?

A4: The synthesis of this compound typically involves the condensation of 5-chloro-2-aminopyridine with an α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone).[3][4] Therefore, common impurities may include unreacted starting materials and potential side-products formed during the reaction. Monitoring the reaction progress by TLC is crucial to minimize the presence of starting materials in the crude product.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Multiple spots on TLC of the crude product The reaction may be incomplete, or side reactions may have occurred.- Ensure the reaction has gone to completion by monitoring with TLC. - If starting materials are present, consider extending the reaction time or adjusting the reaction conditions. - For purification, column chromatography is recommended to separate the product from impurities.
Streaking on the TLC plate The compound may be too polar for the chosen solvent system, or the sample may be overloaded on the TLC plate.- Use a more polar eluent system. - Spot a more dilute solution of your compound on the TLC plate.
The compound is difficult to separate from an impurity by column chromatography The impurity may have a polarity very similar to the product.- Try a different solvent system with different selectivity. For example, substitute ethyl acetate with dichloromethane or acetone. - Consider using a different stationary phase, such as alumina.
Low yield after purification This could be due to loss of product during transfers, incomplete elution from the chromatography column, or using an excessive amount of solvent during recrystallization.- Ensure all vessels are rinsed to recover as much product as possible. - After column chromatography, flush the column with a highly polar solvent to ensure all the product has been eluted. - During recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.
The product "oils out" during recrystallization instead of forming crystals The melting point of the compound may be lower than the boiling point of the solvent, or significant impurities are present.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly. - Try a different recrystallization solvent with a lower boiling point. - If the product is highly impure, first purify by column chromatography.
The purified product is still not pure by NMR or LC-MS analysis Co-elution of an impurity during column chromatography or co-crystallization of an impurity.- Re-purify the material using a shallower gradient or a different solvent system for column chromatography. - Perform a second recrystallization from a different solvent system.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridines

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-aminopyridineα-bromoacetophenoneNone / Solvent-free600.3391[3]
2-aminopyridineAcetophenoneI₂ / WaterAmbient296[5]
2-aminopyridinesα-haloketonesNone / Microwave650.1-0.282-90[6]

Table 2: Exemplary Purification Parameters for Imidazo[1,2-a]pyridine Derivatives

Purification MethodStationary PhaseMobile Phase / SolventReference
Column ChromatographySilica gel (60-120 mesh)Hexane/Ethyl Acetate[7]
Column ChromatographySilica gel (230-400 mesh)Hexane/Ethyl Acetate[2]
RecrystallizationNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves readily, the solvent is not suitable.

    • If the solid is insoluble at room temperature, gently heat the mixture. If the solid dissolves upon heating, the solvent may be suitable.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Multiple spots / Close Rf values Recrystal Recrystallization Decision->Recrystal Major spot with minor impurities PureProduct Pure Product ColumnChrom->PureProduct Impure Impure Fractions ColumnChrom->Impure Recrystal->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingPurification Start Purification Issue Encountered Q1 What is the issue? Start->Q1 A1_Impure Product is impure after purification Q1->A1_Impure Impurity A1_LowYield Low yield of pure product Q1->A1_LowYield Low Yield A1_OilingOut Product 'oils out' during recrystallization Q1->A1_OilingOut Oiling Out Q2_Impure What was the purification method? A1_Impure->Q2_Impure Q2_LowYield Where was the product lost? A1_LowYield->Q2_LowYield Q2_OilingOut What is the likely cause? A1_OilingOut->Q2_OilingOut A2_Column Re-purify with a shallower gradient or different eluent Q2_Impure->A2_Column Column A2_Recrystal Perform a second recrystallization from a different solvent Q2_Impure->A2_Recrystal Recrystallization A2_Transfers Improve handling and rinsing of glassware Q2_LowYield->A2_Transfers Transfers A2_ColumnLoss Flush column with a strong solvent after run Q2_LowYield->A2_ColumnLoss Column A2_RecrystalLoss Use minimum amount of hot solvent Q2_LowYield->A2_RecrystalLoss Recrystallization A2_Solvent Change to a lower boiling point solvent Q2_OilingOut->A2_Solvent Solvent Choice A2_Impurity Pre-purify by column chromatography Q2_OilingOut->A2_Impurity High Impurity

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Spectroscopic Analysis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of imidazo[1,2-a]pyridines.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • UV-Vis and Fluorescence Spectroscopy

  • Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: I am having difficulty with the signal assignments in the 1H NMR spectrum of my imidazo[1,2-a]pyridine derivative. What are the expected chemical shift ranges?

A1: The proton chemical shifts of the imidazo[1,2-a]pyridine core are influenced by substituent effects and quaternization.[1] Generally, the protons of the pyridine ring appear at lower field than those of the imidazole ring. Cross-ring effects and the electronic properties of substituents can lead to variations in chemical shifts.[1] For unsubstituted imidazo[1,2-a]pyridine, the approximate chemical shifts are a useful starting point for assignment.

Q2: My 13C NMR spectrum shows unexpected peak intensities. What could be the cause?

A2: Variations in 13C NMR peak intensities can be due to several factors, including long relaxation times for quaternary carbons and the Nuclear Overhauser Effect (NOE). Ensure a sufficient relaxation delay (d1) is used in your acquisition parameters. For quantitative analysis, inverse-gated decoupling experiments are recommended to suppress the NOE.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Poor resolution or broad peaks Sample aggregation, paramagnetic impurities, or incorrect shimming.1. Dilute the sample or try a different solvent. 2. Filter the sample to remove any particulate matter. 3. Carefully shim the instrument before acquiring the spectrum.
Low signal-to-noise ratio Insufficient sample concentration or too few scans.1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.
Presence of unexpected signals Impurities in the sample or solvent.1. Check the purity of your sample using other analytical techniques (e.g., LC-MS). 2. Run a spectrum of the pure solvent to identify solvent-related peaks.

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for imidazo[1,2-a]pyridines in ESI-MS/MS?

A1: In positive mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), protonated imidazo[1,2-a]pyridines exhibit characteristic fragmentation pathways. For instance, 3-phenoxy imidazo[1,2-a]pyridines often undergo homolytic cleavage of the C-O bond at the 3-position, leading to the elimination of the phenoxy radical.[2] This fragmentation is a key diagnostic tool for identifying the 3-phenoxy group and the core imidazo[1,2-a]pyridine scaffold.[2]

Q2: I am observing unexpected adducts in my mass spectrum. Why is this happening?

A2: The formation of adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) is common in ESI-MS. These can arise from glassware, solvents, or additives. While sometimes unavoidable, their presence can be minimized by using high-purity solvents and clean glassware. In some cases, these adducts can provide useful structural information.[3]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low ionization efficiency Inappropriate solvent system or suboptimal ESI source parameters.1. Ensure the solvent system is compatible with ESI (e.g., methanol, acetonitrile with a small amount of formic acid). 2. Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates.
Complex or uninterpretable fragmentation spectra High collision energy leading to excessive fragmentation, or the presence of multiple charge states.1. Perform a collision energy ramp experiment to find the optimal energy for generating informative fragment ions. 2. Use a higher resolution mass analyzer to resolve different charge states.
No molecular ion peak observed The molecule is unstable under the ionization conditions.1. Try a softer ionization technique if available (e.g., APCI or APPI). 2. Check for in-source fragmentation and reduce the source temperature or cone voltage.

UV-Vis and Fluorescence Spectroscopy

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence quantum yield of my imidazo[1,2-a]pyridine derivative low?

A1: Low fluorescence quantum yields in some π-expanded imidazo[1,2-a]pyridines can be attributed to efficient intersystem crossing from the lowest excited singlet state (S1) to a triplet state (T2).[4][5] The relative energies of the S1 and T2 states play a crucial role in this process.[4] Substituent effects can significantly influence the fluorescence properties; electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to less intense emissions.[6]

Q2: How does the solvent polarity affect the UV-Vis absorption spectrum of imidazo[1,2-a]pyridines?

A2: The UV-Vis absorption spectra of imidazo[1,2-a]pyridines can be sensitive to solvent polarity.[6] A change in solvent can lead to a shift in the absorption maxima (λmax). For example, a shift to shorter wavelengths (blue shift or hypsochromic shift) can be observed when moving to a more polar solvent.[7] This is due to the differential stabilization of the ground and excited states by the solvent.[8]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Inconsistent fluorescence intensity readings Inner filter effect due to high sample concentration, or photobleaching.1. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to minimize inner filter effects.[9] 2. Reduce the excitation light intensity or the exposure time to minimize photobleaching.
Overlapping absorption and emission spectra Small Stokes shift.1. This is an intrinsic property of the molecule. Consider using a derivative with a larger Stokes shift if this is problematic for your application. Some derivatives are known to exhibit large Stokes shifts.[10]
Baseline drift in UV-Vis spectrum Lamp instability or temperature fluctuations in the sample compartment.1. Allow the instrument to warm up sufficiently before measurements. 2. Ensure the sample and reference cuvettes are at the same temperature.

Quantitative Data Summary

Table 1: Fluorescence Quantum Yields of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSubstituent at C2SolventQuantum Yield (ΦF)Reference
1 PhenylDichloromethane0.45[6]
2 4-MethoxyphenylDichloromethane0.61[6]
3 4-NitrophenylDichloromethane0.22[6]
4 NaphthylDichloromethane0.58[6]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of an imidazo[1,2-a]pyridine derivative using a comparative method with a known standard.[9]

Materials:

  • Test imidazo[1,2-a]pyridine sample

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of five dilutions for both the test sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

  • Record the absorbance of each solution at the selected excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

  • Calculate the quantum yield of the test sample (Φtest) using the following equation:

    Φtest = Φstd × (Slopetest / Slopestd) × (η2test / η2std)

    Where:

    • Φstd is the quantum yield of the standard.

    • Slopetest and Slopestd are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

    • ηtest and ηstd are the refractive indices of the solvents used for the test sample and the standard, respectively (if different solvents are used).

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Imidazo[1,2-a]pyridine Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry (ESI-MS/MS) Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Fragmentation_Analysis Fragmentation Analysis MS->Fragmentation_Analysis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Photophysical_Properties Photophysical Properties Fluorescence->Photophysical_Properties

Caption: Workflow for the spectroscopic analysis of imidazo[1,2-a]pyridines.

Troubleshooting Logic for Low Fluorescence Quantum Yield

fluorescence_troubleshooting Start Low Fluorescence Quantum Yield Observed Check_Concentration Is Absorbance @ λex < 0.1? Start->Check_Concentration Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample No Check_Purity Is the Sample Pure? Check_Concentration->Check_Purity Yes Dilute_Sample->Check_Concentration Purify_Sample Purify Sample Check_Purity->Purify_Sample No Consider_ISC Consider Intrinsic Properties: - Intersystem Crossing (S1->T2) - Substituent Effects Check_Purity->Consider_ISC Yes Purify_Sample->Check_Purity End Accurate Quantum Yield Measurement Consider_ISC->End

Caption: Troubleshooting logic for low fluorescence quantum yield measurements.

References

addressing solubility issues of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating immediately upon dilution into my aqueous assay buffer. What is the primary cause?

A1: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds like those based on the imidazo[1,2-a]pyridine scaffold. The primary cause is the drastic change in solvent polarity when a compound stock, typically dissolved in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer.[1] The compound's solubility limit is much lower in the aqueous environment and is exceeded upon dilution, leading to the formation of a precipitate.[2]

Q2: What is the recommended solvent and concentration for preparing a stock solution?

A2: The recommended solvent for creating a high-concentration stock solution is 100% anhydrous DMSO. Prepare a stock solution at a concentration of 10-20 mM, ensuring the compound is fully dissolved. Gentle warming and vortexing can aid dissolution. Aliquot the stock into single-use volumes to minimize freeze-thaw cycles and prevent water absorption by the hygroscopic DMSO, which can reduce compound solubility over time.[3]

Q3: How can I improve the solubility of this compound in my final assay medium?

A3: Several strategies can be employed to enhance aqueous solubility. The optimal method may depend on the specific assay system.

  • Co-solvents: Maintain a low final percentage of DMSO in your assay, typically not exceeding 0.5%.[1][4] This concentration is a balance between maintaining compound solubility and avoiding solvent-induced artifacts or cytotoxicity.[5]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[6] If your compound has an ionizable group, test its solubility in buffers with different pH values to find the optimal condition, ensuring it is compatible with your assay's biological system.

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically 0.01% - 0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[2][8] This is a common formulation strategy to enhance bioavailability.[9]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (like DMSO).[10] This method is fast, suitable for high-throughput screening (HTS), and reflects the conditions of many in vitro assays.[11]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of the compound in a specific buffer.[12] It is determined by allowing an excess of the solid compound to equilibrate with the buffer over a longer period (e.g., 24 hours).[11]

For initial troubleshooting of assay precipitation, determining the kinetic solubility is most relevant. Thermodynamic solubility becomes more critical during later lead optimization and formulation development stages.[10]

Q5: Could components of my cell culture medium be causing the precipitation?

A5: Yes, interactions with media components can cause precipitation.[3] High concentrations of salts or proteins (like those in fetal bovine serum) can either increase or decrease the solubility of a compound. Temperature shifts, such as moving a plate from room temperature to a 37°C incubator, can also decrease the solubility of some compounds.[3] It is recommended to test solubility in both simple buffers (e.g., PBS) and the complete assay medium to identify potential interactions.

Troubleshooting Guides

Issue 1: Immediate Precipitation in Assay Wells

This is the most common issue, occurring when the final compound concentration exceeds its kinetic solubility limit in the assay buffer.

Troubleshooting Workflow

G start Precipitation Observed Immediately in Assay check_conc Is final concentration > 10 µM? start->check_conc reduce_conc Reduce final working concentration check_conc->reduce_conc Yes check_dmso Is final DMSO conc. > 0.5%? check_conc->check_dmso No sol_test Perform Kinetic Solubility Test to find max soluble concentration reduce_conc->sol_test success Problem Resolved sol_test->success reduce_dmso Adjust stock concentration to lower final DMSO % check_dmso->reduce_dmso Yes check_temp Is media pre-warmed to 37°C? check_dmso->check_temp No reduce_dmso->success warm_media Always pre-warm media before adding compound stock check_temp->warm_media No add_method How is stock added? check_temp->add_method Yes warm_media->success serial_dilute Perform serial dilution in media instead of direct addition. Add stock to vortexing media. add_method->serial_dilute serial_dilute->success

Caption: Troubleshooting workflow for immediate compound precipitation.
Issue 2: Precipitation Over Time in the Incubator

This occurs when the compound is initially soluble but falls out of solution during the course of the experiment.

  • Potential Cause: Temperature shifts affecting solubility. A compound may be soluble at room temperature but less so at 37°C.[3]

    • Solution: Pre-warm all buffers and media to the final incubation temperature before adding the compound.[13]

  • Potential Cause: Compound instability. The molecule may be degrading over time into less soluble byproducts.

    • Solution: Assess the chemical stability of the compound under your specific assay conditions (temperature, pH, light exposure).

  • Potential Cause: pH shift in media. In cell-based assays, cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[13]

    • Solution: Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration and consider changing the media more frequently for dense cultures.

Data Summary

The following table summarizes common strategies to improve compound solubility in assays, along with their potential impact on the experiment.

StrategyTypical ConcentrationProsCons / Potential for Assay Interference
DMSO 0.1% - 0.5%[4]Standard, effective for many compounds.Can be cytotoxic at >0.5%, may affect enzyme activity or cell signaling.[5][14]
Surfactants (e.g., Tween-20) 0.01% - 0.1%Highly effective at increasing apparent solubility.Can denature proteins, disrupt cell membranes, and interfere with some assay readouts.
Cyclodextrins Varies (e.g., 1-10 mM)Biocompatible, effective for specific molecular geometries.[2]Can alter the free concentration of the compound, potentially affecting potency measurements.[2]
pH Modification Assay-dependentCan dramatically increase solubility for ionizable compounds.[7]Must be compatible with the biological system (e.g., cell health, enzyme activity).
Bovine Serum Albumin (BSA) 0.1% - 1%Can bind to hydrophobic compounds, keeping them in solution.Can sequester the compound, reducing its effective free concentration.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This protocol provides a method to determine the maximum soluble concentration of your compound under specific assay conditions.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of your final aqueous assay buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[1]

  • Measurement: Read the plate using a plate reader capable of detecting light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) to measure turbidity.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the signal sharply rises above the baseline (buffer + DMSO only) is the kinetic solubility limit.[1]

Protocol 2: Step-wise Dilution for Cell-Based Assays

This method helps prevent precipitation when adding the compound to cell culture media.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.

  • Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C.[13]

  • Add Stock to Media: While gently vortexing or swirling the pre-warmed medium, slowly add the required volume of the DMSO stock solution. Avoid adding the stock directly to the cells in the plate.

  • Final Dilution: Add the compound-media mixture to the cells. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).

Signaling Pathway Context

Imidazo[1,2-a]pyridine derivatives are versatile scaffolds investigated for a wide range of biological targets. While the specific target of this compound is not specified, related compounds have been studied for their activity in pathways related to cancer and infectious diseases.[15] The diagram below illustrates a generalized logical flow for assessing how solubility issues can impact the interpretation of biological data in a hypothetical kinase inhibition assay.

G start Test Compound in Kinase Assay precip Does Compound Precipitate at Test Concentration? start->precip no_precip No Precipitation precip->no_precip No yes_precip Precipitation Occurs precip->yes_precip Yes inhibition Inhibition Observed? no_precip->inhibition true_activity True Biological Activity inhibition->true_activity Yes inactive Compound Inactive inhibition->inactive No false_positive Potential False Positive (e.g., aggregate-based inhibition) yes_precip->false_positive retest Retest at Lower, Soluble Concentration false_positive->retest retest->start

Caption: Impact of solubility on kinase assay data interpretation.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly poor yields, encountered during the multi-component synthesis of imidazo[1,2-a]pyridines. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Overcoming Poor Yields

Low yields in the multi-component synthesis of imidazo[1,2-a]pyridines, often utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction, can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Product Formation

Possible Causes:

  • Ineffective Catalyst: The choice and amount of catalyst are critical.[1][2]

  • Improper Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.[1][3]

  • Low Reactivity of Starting Materials: Electron-withdrawing or sterically hindered aldehydes or 2-aminopyridines can exhibit reduced reactivity.

  • Decomposition of Reagents: Isocyanides, particularly acid-sensitive ones, can decompose under harsh acidic conditions or at elevated temperatures.[3]

Troubleshooting Steps:

  • Catalyst Optimization:

    • Lewis vs. Brønsted Acids: Evaluate both Lewis acids (e.g., Sc(OTf)₃, ZrCl₄, MgCl₂) and Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), HClO₄).[2][4][5] Molecular iodine has also been shown to be an effective and cost-efficient catalyst.[3][4][6]

    • Catalyst Loading: Titrate the catalyst loading. While catalytic amounts are typical, some reactions may require higher concentrations. For instance, using 20 mol% of iodine has been shown to be effective.[6]

  • Solvent and Temperature Screening:

    • Solvent Polarity: Test a range of solvents from polar protic (e.g., ethanol, methanol) to aprotic (e.g., acetonitrile, DCM, toluene).[3] Protic solvents with medium polarity, like n-BuOH, have been found to facilitate product precipitation and improve yields in some cases.[5]

    • Temperature Adjustment: While some reactions proceed well at room temperature, others require heating.[3][4] Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[7][8]

  • Reagent Stoichiometry and Addition Order:

    • Excess Reagents: Using a slight excess of the more volatile or less reactive components, such as the isocyanide or aldehyde, can sometimes drive the reaction to completion.[5]

    • Order of Addition: Consider a stepwise addition of reagents. Pre-forming the imine intermediate by reacting the 2-aminopyridine and aldehyde before adding the isocyanide can sometimes minimize side reactions.[1]

Troubleshooting Workflow

start Low/No Product catalyst Optimize Catalyst (Type and Loading) start->catalyst check_yield1 Yield Improved? catalyst->check_yield1 conditions Screen Reaction Conditions (Solvent and Temperature) check_yield2 Yield Improved? conditions->check_yield2 reagents Adjust Reagent Stoichiometry/Addition Order check_yield3 Yield Improved? reagents->check_yield3 check_yield1->conditions No success Successful Synthesis check_yield1->success Yes check_yield2->reagents No check_yield2->success Yes check_yield3->success Yes further_analysis Analyze for Side Products/ Intermediate Decomposition check_yield3->further_analysis No

Caption: A troubleshooting workflow for addressing low product yields.

Problem 2: Presence of Significant Side Products

Possible Causes:

  • Competing Reaction Pathways: In multi-component reactions, various side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound.[1]

  • Self-Condensation of Aldehyde: Aldehyd self-condensation can occur, especially under basic conditions or at high temperatures.

  • Formation of Amidine Adducts: Side reactions involving the amidine starting material can lead to undesired byproducts.

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, favoring the desired kinetic product.[1]

  • Change the Order of Reagent Addition: As mentioned previously, pre-forming the imine can prevent the individual components from engaging in side reactions.[1]

  • Purification Strategy: If side products are unavoidable, developing an efficient purification method is crucial. This may involve optimizing column chromatography conditions or exploring crystallization.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize imidazo[1,2-a]pyridines?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, both Brønsted and Lewis acids are commonly employed. p-Toluenesulfonic acid (p-TSA) is a frequently used and effective Brønsted acid.[2][9] Among Lewis acids, scandium(III) triflate (Sc(OTf)₃), zirconium(IV) chloride (ZrCl₄), and magnesium chloride (MgCl₂) have been reported to give good yields.[4] More recently, molecular iodine has emerged as a mild, inexpensive, and efficient catalyst.[3][4]

Q2: What is the effect of substituents on the aldehyde and 2-aminopyridine on the reaction yield?

The electronic nature of the substituents can have a notable impact.

  • Aldehydes: Aromatic aldehydes bearing electron-withdrawing groups tend to react faster and can lead to higher yields due to the increased electrophilicity of the carbonyl carbon.

  • 2-Aminopyridines: The effect on the 2-aminopyridine is less straightforward. Electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, potentially accelerating the initial condensation with the aldehyde. However, the overall effect on the yield can vary.

Q3: Can microwave irradiation improve the yield and reaction time?

Yes, microwave-assisted synthesis has been shown to be a powerful tool for this reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[7][8]

Q4: My isocyanide seems to be decomposing. How can I prevent this?

Isocyanide stability can be an issue, particularly with acid-sensitive variants like tert-butyl isocyanide, especially at higher temperatures.[3]

  • Use a Milder Catalyst: Switch to a milder Lewis acid or molecular iodine.

  • Control Temperature: Perform the reaction at room temperature or the lowest effective temperature.

  • Stoichiometry: Use a slight excess of the isocyanide to compensate for any decomposition.

Q5: How can I improve the yield for sterically hindered substrates?

Steric hindrance can significantly slow down the reaction.

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or carefully increase the temperature. Microwave heating can be particularly effective in this case.

  • Use a More Active Catalyst: A stronger Lewis acid might be necessary to promote the reaction.

  • Solvent Choice: A less coordinating solvent might be beneficial.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of imidazo[1,2-a]pyridines under various conditions.

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)SolventTemperatureTimeYield (%)Reference
I₂ (5)EthanolRoom Temp~1 hExcellent[3]
FeCl₃ (5)EthanolRoom Temp~1 hPoor[3]
p-TSAN/AN/AN/AExcellent[9]
Sc(OTf)₃N/AN/AN/AHigh[4]
HClO₄ (100)n-BuOHRefluxN/A42[5]

Table 2: Effect of Solvent on Yield

CatalystSolventTemperatureTimeYield (%)Reference
I₂ (5)EthanolRoom Temp~1 hExcellent[3]
I₂ (5)MethanolRoom Temp~1 hModerate-Good[3]
I₂ (5)WaterRoom Temp~1 hModerate-Good[3]
I₂ (5)AcetonitrileRoom Temp~1 hModerate-Good[3]
I₂ (5)DCMRoom Temp~1 hModerate-Low[3]
I₂ (5)TolueneRoom Temp~1 hModerate-Low[3]

Experimental Protocols

General Procedure for Iodine-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is adapted from methodologies described in the literature.[3][4]

  • To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add molecular iodine (5 mol%).

  • Stir the mixture at room temperature.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically short.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Visualizations

Reaction Pathway: Groebke-Blackburn-Bienaymé Reaction

GBB_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-Aminopyridine Imine Imine Formation (+ H⁺) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Cycloadduct [4+1] Cycloaddition Nitrilium->Cycloadduct Product Imidazo[1,2-a]pyridine Cycloadduct->Product Rearomatization (- H⁺)

References

Technical Support Center: Synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. Our aim is to help you identify and resolve common issues, particularly those related to byproduct formation, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the condensation reaction between 2-amino-5-chloropyridine and an α-haloketone, specifically 2-bromo-1-(4-chlorophenyl)ethanone. This reaction, a variation of the Tschitschibabin reaction, is widely used for the synthesis of imidazo[1,2-a]pyridines.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out in a suitable solvent such as ethanol, and it can be catalyzed by a base. Modern protocols often utilize milder conditions, for instance, employing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in aqueous ethanol to promote a more environmentally friendly and efficient cyclization.

Q3: I am observing a low yield of the desired product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

  • Formation of byproducts: Competing side reactions can consume the starting materials and reduce the yield of the target molecule.

  • Degradation of starting materials or product: The reactants or the final product might be unstable under the reaction conditions.

Q4: How can I purify the final product effectively?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent is ethanol. If the crude product contains colored impurities, treatment with activated charcoal may be beneficial. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is generally effective.

Troubleshooting Guide: Byproduct Identification and Mitigation

One of the primary challenges in the synthesis of this compound is the formation of byproducts. This guide will help you identify and address these common issues.

Potential Byproducts and Their Formation
Byproduct/ImpurityPotential CauseMitigation Strategy
Unreacted 2-amino-5-chloropyridine Incomplete reaction, stoichiometry imbalance.Ensure optimal reaction time and temperature. Use a slight excess of the α-haloketone.
Unreacted 2-bromo-1-(4-chlorophenyl)ethanone Incomplete reaction, stoichiometry imbalance.Ensure optimal reaction time and temperature. Use a slight excess of the 2-aminopyridine.
2-amino-3,5-dichloropyridine Over-chlorination of the 2-aminopyridine starting material during its synthesis.[1]Use highly pure 2-amino-5-chloropyridine. If synthesizing this starting material, carefully control the chlorination conditions to avoid over-chlorination.[1]
Dimerized byproducts Side reactions of the starting materials under basic conditions.Optimize the base concentration and reaction temperature to disfavor dimerization pathways.
Isomeric Products Although less common for this specific reaction, alternative cyclization pathways can sometimes lead to isomeric imidazo[1,2-a]pyridine derivatives.Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, can help ensure regioselectivity.
Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound, adapted from methodologies for similar compounds.

Synthesis of this compound

  • Reactants:

    • 2-amino-5-chloropyridine

    • 2-bromo-1-(4-chlorophenyl)ethanone

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethanone (1.05 eq) in a mixture of ethanol and water.

    • Add DBU (1.2 eq) to the reaction mixture.

    • Stir the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway, potential side reactions, and a troubleshooting workflow.

reaction_pathway 2-amino-5-chloropyridine 2-amino-5-chloropyridine Intermediate Intermediate 2-amino-5-chloropyridine->Intermediate Condensation 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone->Intermediate This compound This compound Intermediate->this compound Cyclization

Figure 1: Synthetic pathway for this compound.

side_reactions 2-amino-5-chloropyridine 2-amino-5-chloropyridine Over-chlorination Over-chlorination 2-amino-5-chloropyridine->Over-chlorination Excess Cl2 Dimerization Dimerization 2-amino-5-chloropyridine->Dimerization Side Reaction 2-amino-3,5-dichloropyridine 2-amino-3,5-dichloropyridine Over-chlorination->2-amino-3,5-dichloropyridine Dimer_byproduct Dimer_byproduct Dimerization->Dimer_byproduct

Figure 2: Potential side reactions leading to byproduct formation.

troubleshooting_workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Success Success Low_Yield->Success No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Purification Adjust Purification Strategy Analyze_Byproducts->Purification Purification->Success

Figure 3: A logical workflow for troubleshooting low yield in the synthesis.

References

stability studies of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed stability studies for 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine under various stress conditions are not extensively available in publicly accessible scientific literature. This technical support guide provides general information based on the known characteristics of the imidazo[1,2-a]pyridine scaffold and standard practices for stability testing of pharmaceutical compounds. The provided experimental protocols and data are illustrative examples. Researchers should perform their own stability studies to determine the specific degradation profile of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: this compound is generally described as a pale yellow solid that is stable at room temperature.[1] However, for long-term storage, it is recommended to store the compound at -20°C to minimize potential degradation.[2]

Q2: What are the potential degradation pathways for imidazo[1,2-a]pyridine derivatives?

A2: Imidazo[1,2-a]pyridine derivatives can be susceptible to several degradation pathways, including:

  • Hydrolysis: The imidazo[1,2-a]pyridine ring system can undergo hydrolysis under strong acidic or basic conditions.

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in aromatic and heterocyclic compounds.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term integrity of the compound, it is recommended to store it in a cool, dark, and dry place. For optimal stability, storage at -20°C in a tightly sealed container is advised.[2]

Troubleshooting Guide

Issue 1: I observe a change in the physical appearance (e.g., color change) of my compound over time.

  • Possible Cause: This could indicate degradation of the compound. Color changes are often associated with the formation of degradation products, which may be colored.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored under the recommended conditions (cool, dark, and dry).

    • Purity Analysis: Perform a purity analysis using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of the aged sample to that of a freshly prepared or reference sample.

    • Characterize Impurities: If new peaks are observed in the chromatogram, attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: My experimental results are inconsistent, and I suspect compound instability in my assay solution.

  • Possible Cause: The compound may be unstable in the solvent system or under the conditions of your experiment (e.g., pH, temperature, light exposure).

  • Troubleshooting Steps:

    • Solution Stability Study: Prepare the compound in the experimental solvent and monitor its purity over the duration of the experiment using HPLC. This will help determine the stability of the compound under your specific experimental conditions.

    • Solvent Selection: If instability is observed, consider using a different solvent system. Aprotic solvents are often a good choice for compounds susceptible to hydrolysis.

    • Control Experimental Conditions: Minimize exposure to light by using amber vials and covering experimental setups. If the compound is thermally labile, perform experiments at a lower temperature.

Issue 3: I see unexpected peaks in my HPLC analysis after performing forced degradation studies.

  • Possible Cause: These new peaks are likely degradation products formed under the stress conditions.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity of the main peak and the new peaks.

    • Mass Spectrometry: Employ LC-MS to determine the mass of the parent compound and the degradation products. This information is crucial for proposing degradation pathways.

    • Forced Degradation Specificity: Ensure that your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Example: Forced Degradation Study Data

The following table presents hypothetical data from a forced degradation study on this compound. This is for illustrative purposes only.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours80°C15.2%2
Base Hydrolysis 0.1 M NaOH24 hours80°C25.8%3
Oxidative 3% H₂O₂24 hoursRoom Temp8.5%1
Thermal Solid State48 hours105°C5.1%1
Photolytic Solid State24 hoursUV Light (254 nm)12.3%2

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose a thin layer of the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • For hydrolytic and oxidative samples, neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • For thermal and photolytic samples, dissolve a known amount of the stressed solid in a suitable solvent and dilute with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile, with UV detection at an appropriate wavelength.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_identification Identification stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Base Hydrolysis (0.1M NaOH, 80°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (UV Light, Solid) stock->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (% Degradation) hplc->data lcms LC-MS for Degradant ID hplc->lcms Troubleshooting_Diagram cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Steps cluster_action Corrective Actions issue Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions issue->check_storage check_solution Assess Solution Stability issue->check_solution hplc_purity HPLC Purity Check vs. Reference Standard check_storage->hplc_purity optimize_storage Optimize Storage (e.g., -20°C, desiccator) check_storage->optimize_storage check_solution->hplc_purity lcms_id LC-MS for Impurity Identification hplc_purity->lcms_id modify_protocol Modify Experimental Protocol (e.g., different solvent, light protection) lcms_id->modify_protocol

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and Alpidem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the therapeutic agent alpidem and its core chemical scaffold, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. Alpidem, a non-benzodiazepine anxiolytic of the imidazopyridine class, is a positive allosteric modulator of the GABA-A receptor. In contrast, its underlying scaffold, this compound, is primarily a synthetic intermediate. This comparison aims to elucidate the critical role of the N,N-dipropylacetamide substituent at the 3-position in conferring the pharmacological activity of alpidem.

Overview of Compounds

Alpidem is a well-characterized anxiolytic agent that exhibits selectivity for certain subtypes of the GABA-A receptor. Its chemical structure is 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide.

This compound represents the foundational imidazo[1,2-a]pyridine core of alpidem, lacking the N,N-dipropylacetamide side chain at the 3-position. While essential for the synthesis of alpidem and related compounds, its intrinsic biological activity is not extensively documented in publicly available literature.

Comparative Biological Activity

The primary mechanism of action for alpidem is its interaction with the benzodiazepine binding site on the GABA-A receptor, where it acts as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA. This modulation leads to its anxiolytic effects.

Based on structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives, the substituent at the 3-position is crucial for high-affinity binding and functional activity at the GABA-A receptor. The N,N-dipropylacetamide group of alpidem plays a key role in its interaction with the receptor. Therefore, it is inferred that This compound , lacking this critical functional group, would exhibit significantly lower or negligible affinity and efficacy at the GABA-A receptor compared to alpidem.

Quantitative Data Presentation

The following tables summarize the available quantitative data for alpidem. No direct experimental data for the biological activity of this compound is readily available in the scientific literature.

Table 1: Comparative Binding Affinity (Ki) at GABA-A Receptor Subtypes

Compoundα1 Subtype (nM)α2 Subtype (nM)α3 Subtype (nM)α5 Subtype (nM)
Alpidem High AffinityLower AffinityLower AffinityNegligible Affinity
This compound Data not available (Inferred to be significantly lower than alpidem)Data not availableData not availableData not available

Table 2: Comparative Pharmacokinetic Properties

ParameterAlpidemThis compound
Bioavailability ~32-35% (oral)[1]Data not available
Protein Binding 99.4%[1]Data not available
Metabolism Extensive (hydroxylation, dealkylation, conjugation)[1]Data not available
Elimination Half-life 19 hours (7–44 hours) in young adults[1]Data not available

Experimental Protocols

Detailed experimental methodologies for the characterization of alpidem's biological activity are provided below. As no specific biological data for this compound is available, corresponding protocols cannot be cited.

Radioligand Binding Assays for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding for the desired α, β, and γ subunits of the GABA-A receptor. After incubation, cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (alpidem).

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings for Functional Activity

Objective: To assess the functional modulation of GABA-A receptors by a test compound.

Methodology:

  • Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding for the desired GABA-A receptor subunits.

  • Two-Electrode Voltage Clamp: After incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Drug Application: GABA is applied to the oocyte to elicit a current response. The test compound is then co-applied with GABA to determine its modulatory effect on the GABA-induced current.

  • Data Analysis: The potentiation of the GABA-induced current by the test compound is quantified and used to determine its efficacy.

Mandatory Visualizations

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site Alpidem Alpidem Alpidem->GABA_A_Receptor Binds to allosteric site Chloride_ion Cl⁻ Ion GABA_A_Receptor->Chloride_ion Opens channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_ion->Hyperpolarization Influx leads to

Caption: Signaling pathway of GABA-A receptor modulation by Alpidem.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., 2-aminopyridine derivative) Intermediate 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine Start->Intermediate Cyclization Alpidem Alpidem Intermediate->Alpidem Substitution at 3-position Binding Radioligand Binding Assay (GABA-A Receptor Affinity) Alpidem->Binding Functional Electrophysiology (GABA-A Receptor Function) Alpidem->Functional InVivo In Vivo Models (Anxiolytic Effects) Functional->InVivo

Caption: Logical workflow from synthesis to biological evaluation.

Conclusion

The comparison between alpidem and its core scaffold, this compound, underscores the critical contribution of the N,N-dipropylacetamide substituent at the 3-position to the pharmacological activity of alpidem. While the imidazo[1,2-a]pyridine core is a versatile platform for the development of various therapeutic agents, the specific substitutions are paramount in determining the biological target and the nature of the activity. For alpidem, this side chain is indispensable for its high-affinity binding and positive allosteric modulation of the GABA-A receptor, leading to its anxiolytic properties. The unsubstituted core is not expected to share this activity. This guide highlights the importance of detailed structure-activity relationship studies in drug discovery and development.

References

A Comparative Analysis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and Other Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of the imidazo[1,2-a]pyridine derivative, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, with established kinase inhibitors. This guide synthesizes available data on its potential kinase targets, presents detailed experimental methodologies for inhibitor evaluation, and visualizes key signaling pathways to inform preclinical research and development strategies.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold have shown promise as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases. While specific inhibitory data for this compound against a broad kinase panel is not extensively available in the public domain, this guide draws comparisons with structurally related compounds and well-characterized kinase inhibitors to provide a valuable reference for researchers.

Quantitative Comparison of Kinase Inhibitor Potency

To contextualize the potential efficacy of this compound, this section presents the inhibitory activity of a close structural analog, CCT241736 (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), and three well-established multi-kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for inhibitor potency.

InhibitorTarget Kinase(s)IC50 / Kd (nM)Reference
CCT241736 (analog of 6-Chloro-imidazo[1,2-a]pyridine) Aurora-A7.5 (Kd)[1][2][3]
Aurora-B48 (Kd)[1][2][3]
FLT36.2 (Kd)[1][2][3]
FLT3-ITD38 (Kd)[1][2][3]
FLT3 (D835Y)14 (Kd)[1][2][3]
Dasatinib Abl<1
Src0.8
LCK1.0
KIT12
PDGFRβ28
Saracatinib (AZD0530) c-Src2.7
v-Abl30
LCK4
Fyn4
Lyn4
Bosutinib Src1.2
Abl1.0
Lyn1.1
Hck5.3

Note: The data for CCT241736 is presented as a proxy for this compound due to the lack of publicly available, specific kinase inhibition data for the latter. The structural differences should be considered when interpreting this comparative data.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the general workflows for their evaluation.

G General Kinase Signaling Pathway cluster_0 Upstream Activation cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival

Caption: A simplified diagram of common kinase signaling pathways.

G Experimental Workflow for Kinase Inhibitor Evaluation Compound Synthesis/Acquisition Compound Synthesis/Acquisition In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis/Acquisition->In Vitro Kinase Assay Determine IC50/Ki Cell-Based Assays Cell-Based Assays In Vitro Kinase Assay->Cell-Based Assays Confirm cellular potency Data Analysis & SAR Data Analysis & SAR In Vitro Kinase Assay->Data Analysis & SAR Western Blot Analysis Western Blot Analysis Cell-Based Assays->Western Blot Analysis Assess target engagement Cell-Based Assays->Data Analysis & SAR In Vivo Studies In Vivo Studies Western Blot Analysis->In Vivo Studies Evaluate efficacy in models In Vivo Studies->Data Analysis & SAR Refine lead compound

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl2), a chelating agent (e.g., 1 mM EGTA), and a detergent (e.g., 0.01% Brij-35).

  • Kinase Solution: A stock solution of the purified recombinant kinase is diluted to the desired concentration in kinase buffer.

  • Substrate and ATP Solution: A stock solution of the specific peptide or protein substrate and adenosine triphosphate (ATP) is prepared in kinase buffer. The ATP concentration is often near the Michaelis-Menten constant (Km) for the kinase.

  • Test Compound: The inhibitor is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in kinase buffer.

2. Assay Procedure:

  • Add the kinase solution to the wells of a microplate.

  • Add the serially diluted test compound or vehicle control to the wells.

  • Initiate the reaction by adding the substrate and ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

  • The method of detection depends on the assay format. Common methods include:

    • Radiometric assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.

    • Fluorescence/Luminescence-based assays: Utilize fluorescently labeled substrates or antibodies, or measure ATP depletion using a luciferase-based system (e.g., Kinase-Glo®).

    • ELISA-based assays: Employ antibodies to detect the phosphorylated substrate.

4. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Kinase Inhibition Assay

This assay assesses the ability of an inhibitor to engage its target and inhibit its activity within a cellular context.

1. Cell Culture and Seeding:

  • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) under standard conditions.

  • Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate for a predetermined period (e.g., 1-24 hours) to allow for compound uptake and target engagement.

3. Cell Lysis and Analysis:

  • Lyse the cells to extract proteins.

  • The inhibitory effect can be measured in several ways:

    • Western Blotting: Analyze the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates using phospho-specific antibodies.

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon ligand binding.

    • In-Cell ELISA: A plate-based method to quantify the levels of phosphorylated proteins in cell lysates.

4. Data Analysis:

  • Quantify the levels of the phosphorylated protein relative to the total protein for each treatment condition.

  • Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the compound concentration.

Western Blotting for Phospho-Kinase Analysis

Western blotting is a fundamental technique to visualize the inhibition of kinase activity by observing changes in protein phosphorylation.

1. Sample Preparation:

  • Treat cells with the kinase inhibitor as described in the cell-based assay protocol.

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

4. Detection:

  • Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band to determine the relative level of phosphorylation.

Conclusion

While direct and comprehensive kinase profiling data for this compound remains to be fully elucidated in publicly accessible literature, the analysis of its structural analogs and the broader imidazo[1,2-a]pyridine class suggests a promising potential for kinase inhibition. The comparative data provided herein for established inhibitors such as Dasatinib, Saracatinib, and Bosutinib offers a valuable benchmark for future investigations. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to characterize this and other novel kinase inhibitors, facilitating the rigorous evaluation required for progression in the drug discovery pipeline. Further studies are warranted to delineate the specific kinase targets and to fully assess the therapeutic potential of this compound.

References

A Comparative Analysis of the Antifungal Efficacy of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Derivatives Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of novel antifungal agents. The imidazo[1,2-a]pyridine scaffold has garnered considerable attention in medicinal chemistry due to its diverse range of biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] This guide provides a comparative analysis of the in vitro antifungal activity of derivatives of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine against established antifungal standards, Fluconazole and Amphotericin B.

While specific antifungal activity data for this compound is not extensively available in the reviewed literature, this guide utilizes data from closely related derivatives, such as (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles and imidazo[1,2-a]pyridin-3-yl-phenylpropenones, to provide a preliminary assessment of their potential.[3][4] The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds for further investigation.

Comparative Antifungal Activity

The in vitro antifungal efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[5][6] The following table summarizes the MIC values for derivatives of this compound against pathogenic fungi and compares them with the standard antifungal agents Fluconazole and Amphotericin B.

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
6-Chloroimidazo[1,2-a]pyridine Derivatives Candida parapsilosis5.8 - 26.9[3]
Aspergillus fumigatus11.9 - 45.3[4]
Fluconazole (Standard) Candida albicans0.125 - 8.0[7][8][9]
Candida parapsilosis~2.0[8]
Amphotericin B (Standard) Candida albicans0.06 - 1.0[10][11][12]
Candida parapsilosis~0.5[11]

Note: The MIC values for 6-Chloroimidazo[1,2-a]pyridine derivatives were converted from µM based on an approximate average molecular weight of 300 g/mol for the reported active compounds.

Experimental Protocols

The determination of antifungal susceptibility is crucial for the evaluation of new therapeutic agents. The broth microdilution method is a standardized protocol widely used for this purpose.[13][14]

Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Colonies are collected and suspended in sterile saline.

    • The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.

    • The stock inoculum is then further diluted in RPMI-1640 medium to achieve the final desired test concentration (typically 0.5-2.5 x 10^3 CFU/mL).[10]

  • Preparation of Antifungal Dilutions:

    • The test compounds and standard antifungals are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in 96-well microtiter plates using RPMI-1640 medium to achieve a range of concentrations.[13]

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • Control wells, including a drug-free growth control and a sterile control (medium only), are included on each plate.

    • The plates are incubated at 35°C for 24-48 hours.[14]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[15] The reading can be done visually or with a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Culture (Agar Plate) InoculumPrep 2. Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep Harvest & Suspend Inoculation 4. Inoculation of Plates InoculumPrep->Inoculation Dilute & Add DrugDilution 3. Serial Drug Dilution (96-well plate) DrugDilution->Inoculation Add to wells Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination 6. MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Read Results

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Proposed Mechanism of Action

Imidazopyridines belong to the broader class of imidazole-based antifungal agents. The primary mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[16][17]

By targeting the enzyme lanosterol 14α-demethylase, these compounds disrupt the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates alters the integrity and fluidity of the cell membrane. This disruption leads to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[17]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase MembraneDisruption Cell Membrane Disruption Compound Imidazo[1,2-a]pyridine Derivative Compound->Lanosterol Inhibits CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazopyridine derivatives.

Conclusion

The available data on derivatives of this compound indicate that this class of compounds possesses promising antifungal activity against clinically relevant fungal species, including Candida and Aspergillus. While the observed MIC values are higher than those of the standard agent Amphotericin B, they are within a range that warrants further investigation, particularly in the context of rising resistance to existing antifungal drugs. The proposed mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, suggests a favorable selectivity profile. Further studies, including the synthesis and evaluation of the specific compound this compound, are necessary to fully elucidate its therapeutic potential and to establish a comprehensive structure-activity relationship for this promising class of antifungal agents.

References

Comparative Analysis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Analogs: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine analogs based on available structure-activity relationship (SAR) studies. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes relevant biological pathways to offer a comprehensive overview of the therapeutic potential of this class of compounds.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] Modifications to this core structure, particularly at the 6- and 2-positions, have been explored to optimize potency and selectivity for various biological targets. This guide focuses on analogs of this compound, examining how structural variations influence their biological effects.

Anticandidal Activity of 6-Chloroimidazo[1,2-a]pyridine Analogs

A recent study investigated a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives for their antifungal activity against a clinical strain of Candida parapsilosis.[2] The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the phenyl ring significantly impact the anticandidal efficacy.

Table 1: Anticandidal Activity of 6-Chloroimidazo[1,2-a]pyridine Analogs against Candida parapsilosis [2]

CompoundAr SubstituentYield (%)MIC (µM)
3a 4-Fluorophenyl8537.31
3b 4-Chlorophenyl9219.36
3c 4-Bromophenyl8821.34
3d 4-Iodophenyl8224.13
3e 4-Nitrophenyl7531.23
3f 4-Hydroxyphenyl6389.38
3g 4-Methoxyphenyl7871.48
3h 3-Nitrophenyl7141.64
3i 2-Chlorophenyl8929.13
3j 2,4-Dichlorophenyl9120.78

MIC: Minimum Inhibitory Concentration.

The data indicates that electron-withdrawing groups on the phenyl ring generally enhance antifungal activity. Notably, the 4-chlorophenyl derivative (3b ) exhibited the most potent activity with a MIC of 19.36 µM.[2] The presence of other halogens at the 4-position also resulted in good activity. In contrast, electron-donating groups like hydroxyl (3f ) and methoxy (3g ) at the 4-position led to a significant decrease in potency.[2]

Anticancer Activity and Associated Signaling Pathways

Various imidazo[1,2-a]pyridine derivatives have demonstrated promising anticancer activities by modulating key signaling pathways involved in cell proliferation and survival.[3][4] While a direct SAR study on a series of this compound analogs for anticancer activity is not extensively available, related compounds have been shown to inhibit pathways such as PI3K/AKT/mTOR and STAT3/NF-κB.[3][5]

For instance, some novel imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3][6] Another study highlighted the anti-inflammatory effects of an imidazo[1,2-a]pyridine derivative through the modulation of the STAT3/NF-κB signaling cascade.[5]

Below are diagrams illustrating these key signaling pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

STAT3_NFkB_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Nucleus Nucleus Inflammation Inflammation, Cell Survival Imidazopyridine Imidazo[1,2-a]pyridine Analog Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits GeneExpression Gene Expression pSTAT3_n->GeneExpression NFkB_n->GeneExpression GeneExpression->Inflammation

Caption: STAT3/NF-κB Signaling Pathway Modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This protocol is based on the methodology for determining the antifungal susceptibility of yeasts.

  • Preparation of Inoculum: A standardized inoculum of Candida parapsilosis is prepared to a concentration of 0.5–2.5 x 10³ cells/mL in RPMI 1640 medium.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate with RPMI 1640 medium to achieve a range of final concentrations.

  • Incubation: The prepared inoculum is added to each well containing the diluted compounds. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of yeast growth (typically ≥50%) compared to the growth in the control well (containing no compound). Visual inspection or a spectrophotometer can be used for this determination.

MTT Assay for Cell Viability (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazo[1,2-a]pyridine analogs for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Below is a diagram illustrating the general experimental workflow for assessing anticancer activity.

Anticancer_Workflow Start Start: Imidazo[1,2-a]pyridine Analogs CellCulture Cancer Cell Culture Start->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) CellCulture->Apoptosis CellCycle Cell Cycle Analysis CellCulture->CellCycle WesternBlot Western Blot (Protein Expression) CellCulture->WesternBlot DataAnalysis Data Analysis (IC50, etc.) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis End End: SAR Conclusion DataAnalysis->End

Caption: Experimental Workflow for Anticancer Activity Assessment.

References

comparing the efficacy of different synthetic routes to 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, appearing in compounds investigated for a range of biological activities. The efficiency of its synthesis is therefore of critical importance for researchers in drug discovery and development. This guide provides an objective comparison of two primary synthetic routes to this target molecule: a traditional two-step cyclocondensation reaction and a modern one-pot, three-component approach, the Groebke-Blackburn-Bienaymé (GBB) reaction, which can be further optimized with microwave irradiation.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the synthesis of this compound and analogous compounds via different synthetic methodologies.

ParameterTraditional CyclocondensationOne-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction (Conventional Heating)One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction (Microwave-Assisted)
Starting Materials 2-amino-5-chloropyridine, 2-bromo-1-(4-chlorophenyl)ethanone2-amino-5-chloropyridine, 4-chlorobenzaldehyde, isocyanide2-amino-5-chloropyridine, 4-chlorobenzaldehyde, isocyanide
Number of Steps 2 (ketone bromination, cyclization)11
Reaction Time Overnight (approx. 12-16 hours)8 hours[1]30 minutes[1]
Typical Yield ~86%~82%[1]~89%[1]
Catalyst Base (e.g., NaHCO₃)Lewis or Brønsted acid (e.g., NH₄Cl)[1][2]Lewis or Brønsted acid (e.g., NH₄Cl)[1][2]
Solvent EthanolEthanol[2]Ethanol[2]
Temperature 70 °C60 °C[1]150 W (Microwave)[3]
Work-up Procedure Filtration, recrystallizationExtraction, chromatographyExtraction, chromatography
Atom Economy GoodExcellentExcellent
Environmental Impact Moderate (use of α-haloketone)Greener (avoids pre-functionalized, lachrymatory reagents)Greener and more energy-efficient

Experimental Protocols

Route 1: Traditional Two-Step Cyclocondensation

This classical approach, a variation of the Tschitschibabin reaction, involves the reaction of an α-haloketone with a 2-aminopyridine derivative.

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone

  • To a solution of 4-chloroacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the color of bromine disappears.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-chlorophenyl)ethanone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-5-chloropyridine (1 equivalent) in ethanol, add 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) and sodium bicarbonate (2 equivalents).

  • Heat the reaction mixture at 70 °C overnight.[4]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound. A similar procedure for a related compound yielded 86%.

Route 2: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction (MCR) offers a more convergent and atom-economical approach to the imidazo[1,2-a]pyridine core.

Conventional Heating Method:

  • In a round-bottom flask, combine 2-amino-5-chloropyridine (1 equivalent), 4-chlorobenzaldehyde (1 equivalent), an isocyanide (e.g., tert-butyl isocyanide, 1.1 equivalents), and ammonium chloride (20 mol%) in ethanol.

  • Stir the mixture at 60 °C for 8 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired product. A similar reaction under these conditions afforded the product in 82% yield.[1]

Microwave-Assisted Method:

  • In a microwave reaction vial, combine 2-amino-5-chloropyridine (1 equivalent), 4-chlorobenzaldehyde (1 equivalent), an isocyanide (e.g., tert-butyl isocyanide, 1.1 equivalents), and ammonium chloride (20 mol%) in ethanol.[1][2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant power of 150 W for 30 minutes.[3]

  • After cooling, work up the reaction mixture as described for the conventional heating method. This method has been shown to increase the yield to 89% for a similar product.[1]

Mandatory Visualization

G cluster_0 Route 1: Traditional Two-Step Cyclocondensation A 2-amino-5-chloropyridine C Cyclocondensation (NaHCO₃, EtOH, 70°C) A->C B 2-bromo-1-(4-chlorophenyl)ethanone B->C D This compound C->D

Caption: Traditional two-step synthesis of the target compound.

G cluster_1 Route 2: One-Pot Groebke-Blackburn-Bienaymé Reaction E 2-amino-5-chloropyridine H GBB Reaction (NH₄Cl, EtOH, Heat or MW) E->H F 4-chlorobenzaldehyde F->H G Isocyanide G->H I This compound H->I

References

Comparative Analysis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: A Guide to Cross-Reactivity and Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and target engagement of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. This compound is a key structural component of Alpidem, a non-benzodiazepine anxiolytic. The primary biological targets identified for this class of molecules are the central benzodiazepine receptor (CBR) site on the γ-aminobutyric acid type A (GABAA) receptor and the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.

While comprehensive cross-reactivity screening data against a broad panel of unrelated targets for this compound is not publicly available, this guide summarizes the known binding affinities for its primary targets based on studies of the closely related compound, Alpidem. Furthermore, it details the experimental protocols for assessing target engagement and visualizes the associated signaling pathways.

Data Presentation: Target Affinity Profile

The following table summarizes the binding affinities of Alpidem, which incorporates the this compound core structure, for its primary molecular targets. This data provides an indication of the likely target engagement profile of the core compound.

TargetLigandKi (nM)Comments
GABAA Receptor (Benzodiazepine Site)Alpidem1 - 28Positive allosteric modulator with preference for α1 subunit-containing receptors.[1]
Translocator Protein (TSPO)Alpidem0.5 - 7High-affinity ligand.[1]

Comparison with Alternative Compounds

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore found in various compounds with diverse biological activities. While direct cross-reactivity data for this compound is limited, the activities of other compounds sharing this core structure suggest potential for off-target interactions.

Compound ClassPrimary Target(s)Potential for Cross-Reactivity
Zolpidem GABAA Receptor (α1 subunit selective)Primarily selective for GABAA receptors with low affinity for TSPO.[1]
Saripidem GABAA ReceptorAnxiolytic with a similar mechanism to other imidazopyridines.
Necopidem GABAA ReceptorAnxiolytic with a similar mechanism to other imidazopyridines.
FLT3 Inhibitors FMS-like tyrosine kinase 3Certain imidazo[1,2-a]pyridine derivatives show potent inhibition of FLT3.
AKT/mTOR Inhibitors AKT/mTOR signaling pathwaySome imidazo[1,2-a]pyridines exhibit anticancer activity by inhibiting this pathway.
CAR Agonists Constitutive Androstane ReceptorDerivatives of imidazo[1,2-a]pyridine have been identified as CAR agonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

GABAA Receptor Binding Assay (Radioligand Competition)

This protocol is adapted from established methods for determining the binding affinity of a test compound to the benzodiazepine site of the GABAA receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in deionized water and homogenize.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice.

  • Resuspend the final pellet in binding buffer and store at -70°C.

2. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

  • Add a fixed concentration of a suitable radioligand (e.g., [3H]Flunitrazepam or [3H]Ro15-1788) at a concentration near its Kd value.

  • Add varying concentrations of the test compound (this compound).

  • For non-specific binding determination, use a high concentration of a known non-radioactive ligand (e.g., 3 µM Diazepam).

  • Incubate the plate for 60 minutes at 4°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Translocator Protein (TSPO) Binding Assay (Radioligand Competition)

This protocol outlines a standard method for assessing the binding affinity of a compound to TSPO.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing TSPO or from tissue homogenates (e.g., kidney or brain).

  • Follow a similar differential centrifugation protocol as described for the GABAA receptor binding assay.

2. Binding Assay:

  • In a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), incubate the prepared membranes with a fixed concentration of a high-affinity TSPO radioligand (e.g., [3H]PK 11195).

  • Add a range of concentrations of the unlabeled test compound.

  • Determine non-specific binding in the presence of a high concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM PK 11195).

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the filters.

3. Data Analysis:

  • Calculate specific binding and determine the IC50 and Ki values as described for the GABAA receptor binding assay.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the signaling pathways associated with the primary targets of this compound and a typical experimental workflow for a radioligand binding assay.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (Ligand-gated Ion Channel) GABA->GABAAR Binds to orthosteric site Compound 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine (Positive Allosteric Modulator) Compound->GABAAR Binds to allosteric site Cl_ion Cl- Ions GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

TSPO_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Compound 6-Chloro-2-(4-chlorophenyl) imidazo[1,2-a]pyridine TSPO TSPO Compound->TSPO Binds to Cholesterol_droplet Cholesterol Droplet Cholesterol_droplet->TSPO Translocation Cholesterol_transport Cholesterol TSPO->Cholesterol_transport P450scc P450scc Cholesterol_transport->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis

Caption: Translocator Protein (TSPO) Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Fluorescent Properties of Imidazo[1,2-a]pyridine Derivatives and Common Nuclear Stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a versatile scaffold whose fluorescent properties are significantly influenced by substituent groups.[1][2] This tunability offers the potential for developing novel fluorescent probes for various biological applications. In contrast, DAPI and Hoechst 33342 are well-characterized DNA-binding dyes commonly used for nuclear counterstaining in fluorescence microscopy and flow cytometry.

Performance Benchmarking of Fluorescent Probes

The following table summarizes key photophysical parameters for a representative 2-phenylimidazo[1,2-a]pyridine and the alternative probes, DAPI and Hoechst 33342. It is important to note that the values for 2-phenylimidazo[1,2-a]pyridine are representative of the scaffold and can vary significantly with different substitutions.

Property2-Phenylimidazo[1,2-a]pyridine (Representative)DAPI (Bound to dsDNA)Hoechst 33342 (Bound to dsDNA)
Excitation Max (λex) ~330-370 nm~358 nm~350 nm[3]
Emission Max (λem) ~380-450 nm~461 nm~461 nm[3]
Stokes Shift ~50-80 nm~103 nm~111 nm
Molar Absorptivity (ε) Varies with substitution~34,000 M⁻¹cm⁻¹~42,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Varies widely (0.1 to >0.8)[4]~0.4~0.4-0.6
Photostability Generally moderate to high, substituent dependentHigh[5]Moderate, less stable than DAPI[6]

Experimental Protocols

Detailed methodologies for the determination of key fluorescent properties are provided below to assist researchers in the characterization of novel fluorescent probes.

Protocol 1: Determination of Molar Absorptivity (ε)

Objective: To determine the molar absorptivity of a fluorescent probe using UV-Visible spectrophotometry.

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Compound of interest

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare serial dilutions: From the stock solution, prepare a series of at least five dilutions with concentrations that will result in absorbance values between 0.1 and 1.0.

  • Measure absorbance:

    • Use the pure solvent to blank the spectrophotometer at the desired wavelength range.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is equal to the molar absorptivity (ε) when the path length (l) is 1 cm.

Protocol 2: Determination of Fluorescence Quantum Yield (Φ) by the Relative Method

Objective: To determine the fluorescence quantum yield of a test compound relative to a known standard.

Materials:

  • Fluorometer

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Compound of interest

  • Spectroscopic grade solvent

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure fluorescence:

    • Excite each solution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • The quantum yield of the test compound (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (slope_test / slope_std) * (η_test² / η_std²) where Φ_std is the quantum yield of the standard, slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Protocol 3: Assessment of Photostability

Objective: To evaluate the photostability of a fluorescent probe by measuring its photobleaching rate.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/FIJI)

  • Sample of the fluorescent probe (e.g., stained cells or a solution)

Procedure:

  • Sample preparation: Prepare a sample with the fluorescent probe.

  • Image acquisition:

    • Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity decreases to 50% of its initial value is the photobleaching half-life.

Visualizations

Experimental Workflow for Fluorescent Probe Characterization

The following diagram illustrates a typical workflow for the characterization of a novel fluorescent probe.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application & Validation synthesis Synthesis of Imidazo[1,2-a]pyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy (Determination of λmax & ε) purification->uv_vis fluorescence Fluorescence Spectroscopy (Determination of λex, λem, Stokes Shift, Φ) uv_vis->fluorescence photostability Photostability Assay (Photobleaching Half-life) fluorescence->photostability cell_staining Cellular Imaging (e.g., Localization, Cytotoxicity) photostability->cell_staining comparison Benchmarking (Comparison with Standard Probes) cell_staining->comparison

Caption: A generalized experimental workflow for the synthesis, characterization, and application of a novel fluorescent probe.

Signaling Pathway: Simplified DNA Staining and Visualization

The following diagram illustrates the basic principle of DNA staining by intercalating dyes like DAPI and Hoechst 33342 for visualization via fluorescence microscopy.

G probe Fluorescent Probe (e.g., DAPI, Hoechst) cell Live or Fixed Cell probe->cell Cellular Uptake dna Double-Stranded DNA complex Probe-DNA Complex probe->complex nucleus Cell Nucleus cell->nucleus nucleus->dna dna->complex Binding to Minor Groove emission Fluorescence Emission (Blue) complex->emission excitation Excitation Light (UV) excitation->complex microscope Fluorescence Microscope emission->microscope Detection

Caption: Simplified pathway of DNA staining and fluorescence detection using intercalating dyes.

References

in vivo efficacy comparison of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of imidazo[1,2-a]pyridine derivatives based on available preclinical data. While a direct head-to-head in vivo comparison of multiple 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives is not publicly available, this document synthesizes findings from studies on structurally related compounds to offer insights into their therapeutic potential, particularly in oncology.

Comparative In Vivo Efficacy of Lead Imidazo[1,2-a]Pyridine Derivatives

The following table summarizes the in vivo performance of key imidazo[1,2-a]pyridine derivatives from different studies. These compounds, while not all being 6-Chloro-2-(4-chlorophenyl) substituted, represent the potential of the broader imidazo[1,2-a]pyridine scaffold in cancer therapy.

Compound IDDerivative ClassCancer ModelAnimal ModelDosageRoute of AdministrationKey Efficacy FindingReference
22e c-Met InhibitorHuman gastric cancer EBC-1 XenograftNude miceNot specifiedOral75% Tumor Growth Inhibition (TGI)[1]
Compound 6 PI3Kα InhibitorHuman cervical cancer HeLa XenograftMice50 mg/kgNot specifiedSignificant tumor growth inhibition[2]
Compound 5j COX-2 InhibitorAcetic acid-induced writhing modelMale miceNot specifiedNot specifiedED50 of 12.38 mg/kg (analgesic activity)[3][4]

Disclaimer: The data presented is based on individual studies of structurally related compounds. The absence of a direct comparative study of this compound derivatives necessitates careful interpretation of these findings.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to aid in the design and interpretation of future studies.

Xenograft Tumor Model for Anticancer Efficacy (for compounds 22e and Compound 6)
  • Cell Culture: Human cancer cell lines (e.g., EBC-1 gastric cancer, HeLa cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Female athymic nude mice (4-6 weeks old) are typically used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 5 x 10^6 to 1 x 10^7) is injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The investigational compound (e.g., 22e or Compound 6) is administered, often orally or via intraperitoneal injection, at a specified dose and schedule (e.g., daily for a set number of weeks).

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed. Tumor Growth Inhibition (TGI) is calculated as a percentage.[1][2]

Acetic Acid-Induced Writhing Test for Analgesic Activity (for compound 5j)
  • Animal Models: Male albino mice are used for this assay.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Treatment: Mice are divided into groups and treated with either the vehicle, a standard analgesic drug (e.g., indomethacin), or the test compound (e.g., compound 5j) at various doses.

  • Induction of Writhing: After a set period (e.g., 30 minutes) to allow for drug absorption, a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.

  • Efficacy Evaluation: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection. The percentage of inhibition of writhing is calculated for each group compared to the vehicle control. The dose that produces 50% of the maximum possible effect (ED50) is then determined.[3][4]

Signaling Pathways and Mechanisms of Action

In vitro studies on various imidazo[1,2-a]pyridine derivatives have elucidated several key signaling pathways involved in their anticancer effects. These pathways are likely to be instrumental in their in vivo efficacy.

Several imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria. Cytosolic cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Mitochondrion Mitochondrion Imidazo[1,2-a]pyridine->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic Apoptosis Pathway induced by Imidazo[1,2-a]pyridines.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to cell cycle arrest and apoptosis.[2]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Wnt_Catenin_Pathway Wnt/β-catenin Pathway Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Wnt Signaling Wnt Signaling Imidazo[1,2-a]pyridine->Wnt Signaling β-catenin stabilization β-catenin stabilization Wnt Signaling->β-catenin stabilization Gene Transcription Gene Transcription β-catenin stabilization->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

References

A Head-to-Head Comparison of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and Other Imidazopyridine Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The imidazo[1,2-a]pyridine scaffold has garnered considerable attention as a promising framework for the development of novel antifungal agents. This guide provides a head-to-head comparison of the antifungal activity of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and its derivatives with other imidazopyridine-based antifungal compounds, supported by experimental data from various studies.

Antifungal Performance: A Comparative Analysis

The antifungal efficacy of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various imidazo[1,2-a]pyridine derivatives against clinically relevant fungal strains, as reported in the scientific literature.

Table 1: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis [1]

Compound IDSubstituent on Phenyl RingMIC (µM)
Derivative 1 4-Chloro19.36
Derivative 2 2,4-Dichloro24.57
Derivative 3 4-Bromo29.87
Derivative 4 4-Fluoro35.18
Derivative 5 4-Nitro40.49
Derivative 6 3-Nitro56.10
Derivative 7 2-Chloro62.71
Derivative 8 4-Methyl78.92
Derivative 9 4-Methoxy85.34
Derivative 10 Unsubstituted89.38

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine-based Chalcone Hybrids against Aspergillus fumigatus [2]

Compound IDSubstituent on Phenyl RingMIC (µM)
Hybrid 1 Unsubstituted47.65
Hybrid 2 4-Chloro73.27
Hybrid 3 4-Bromo81.54
Hybrid 4 4-Fluoro92.31
Hybrid 5 4-Nitro105.67
Hybrid 6 3-Nitro122.81
Hybrid 7 2-Chloro137.93
Hybrid 8 4-Methyl163.42
Hybrid 9 4-Methoxy175.98
Hybrid 10 2,4-Dichloro180.94
Itraconazole (Control) -<1.11

Structure-Activity Relationship (SAR)

The data presented in the tables above highlight key structure-activity relationships for the antifungal activity of imidazo[1,2-a]pyridine derivatives. Generally, the presence of electron-withdrawing groups, such as halogens (chloro, bromo, fluoro) and nitro groups, on the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core enhances antifungal activity. For instance, in the (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile series, the 4-chloro substituted derivative exhibited the lowest MIC value against Candida parapsilosis[1]. This suggests that electronegative substituents may play a crucial role in the interaction of these compounds with their fungal targets.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

While the precise molecular targets of many novel imidazo[1,2-a]pyridine antifungals are still under investigation, evidence suggests that, similar to other azole antifungals, they may interfere with the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. The proposed mechanism involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption Imidazopyridine Antifungals Imidazopyridine Antifungals Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imidazopyridine Antifungals->Lanosterol 14α-demethylase Inhibition caption Proposed mechanism of action of imidazopyridine antifungals.

Caption: Proposed mechanism of action of imidazopyridine antifungals.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro antifungal activity of novel compounds. The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Method

This method is widely used to determine the MIC of antifungal agents in a liquid medium.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare standardized fungal inoculum start->prepare_inoculum prepare_dilutions Prepare serial dilutions of test compounds in 96-well plates prepare_inoculum->prepare_dilutions inoculate_plates Inoculate plates with fungal suspension prepare_dilutions->inoculate_plates incubate Incubate plates at 35-37°C for 24-48 hours inoculate_plates->incubate read_mic Determine MIC by visual inspection or spectrophotometry incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Detailed Steps:

  • Preparation of Antifungal Stock Solutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: Serial twofold dilutions of the antifungal stock solutions are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent). This can be assessed visually or by using a spectrophotometric plate reader.

Agar Dilution Method

This method involves incorporating the antifungal agent directly into an agar medium.

Agar_Dilution_Workflow start Start prepare_agar Prepare agar plates containing serial dilutions of test compounds start->prepare_agar prepare_inoculum Prepare standardized fungal inoculum prepare_agar->prepare_inoculum spot_inoculate Spot-inoculate the agar plates with the fungal suspension prepare_inoculum->spot_inoculate incubate Incubate plates at 35-37°C for 24-48 hours spot_inoculate->incubate read_mic Determine MIC as the lowest concentration inhibiting visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for the agar dilution antifungal susceptibility test.

Detailed Steps:

  • Preparation of Antifungal-Containing Agar Plates: The antifungal agent is incorporated into molten agar medium at various concentrations. The agar is then poured into Petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, fixed volume of the fungal inoculum is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents the visible growth of the fungal isolate on the agar surface.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel antifungal agents. The presented data indicates that derivatives of this compound exhibit promising activity against clinically important fungal pathogens. Structure-activity relationship studies suggest that the antifungal potency can be modulated by substitutions on the peripheral phenyl ring. The likely mechanism of action involves the disruption of fungal ergosterol biosynthesis, a well-validated antifungal target. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in combating fungal infections.

References

Illuminating the Molecular Architecture: A Spectroscopic Confirmation of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the advanced spectroscopic techniques utilized to unequivocally confirm the structure of the synthetically pivotal molecule, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a visual workflow for structural elucidation.

Comparative Spectroscopic Data Analysis

To predict and confirm the structure of this compound, a comparative analysis of spectroscopic data from structurally similar compounds is invaluable. The following tables summarize key ¹H NMR and ¹³C NMR chemical shifts, and mass spectrometry data for relevant imidazo[1,2-a]pyridine derivatives.

Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)

Compound/ProtonH-3H-5H-7H-8Phenyl ProtonsOtherReference
Expected: this compound ~7.8-8.0~7.5-7.7~7.1-7.3~8.0-8.2~7.4 (d), ~7.8 (d)-Inferred
2-Phenylimidazo[1,2-a]pyridine7.89 (s)7.58 (d)6.75 (t)8.08 (d)7.2-7.5 (m), 7.9 (d)-[1]
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine-9.14 (d)-6.83 (d)7.19-7.69 (m)4.66 (s, CH₂)[2]
(Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile-8.25 (s)7.20 (dd)7.60 (d)6.80 (d), 7.80 (d)3.10 (s, NMe₂), 7.95 (s, =CH)[3]

Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)

Compound/CarbonC-2C-3C-5C-6C-7C-8C-8aPhenyl C1'Phenyl C2',6'Phenyl C3',5'Phenyl C4'Reference
Expected: this compound ~145~110~125~120~118~128~142~132~128~129~135Inferred
2-Phenylimidazo[1,2-a]pyridine145.4108.7124.5117.2112.3125.1142.1134.2128.8128.7126.1[1]
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine148.5139.5126.5123.5122.7126.3135.2----[2]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)Reference
Expected: this compound C₁₃H₈Cl₂N₂263.12[M]+ at 262/264/266, loss of Cl, fragmentation of phenyl and pyridine ringsInferred
2-Phenylimidazo[1,2-a]pyridineC₁₃H₁₀N₂194.23[M]+ at 194, [M-HCN]+ at 167[1]
This compound-3-acetamideC₁₅H₁₁Cl₂N₃O320.17[M]+ at 319/321/323, loss of acetamide group[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent is critical to avoid signal overlap with the analyte.[5]

  • ¹H NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Parameters:

      • Pulse Sequence: A standard single-pulse experiment is typically used.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.

      • Chemical Shift Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer with a broadband probe.

    • Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

      • Chemical Shift Reference: The deuterated solvent signal is commonly used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

    • Nebulizer Gas Flow: Dependent on the instrument.

    • Data Acquisition: Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

X-ray Crystallography

For an unequivocal three-dimensional structure determination, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Procedure: Mount a suitable crystal on the goniometer. Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, highly accurate molecular structure.

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for confirming the structure of a small molecule like this compound using a combination of spectroscopic techniques.

G Workflow for Spectroscopic Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS NMR NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Purification->NMR XRay X-ray Crystallography - 3D Structure (if single crystal) Purification->XRay Data_Analysis Data Analysis & Comparison with Analogs MS->Data_Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Connectivity NMR->TwoD_NMR NMR->Data_Analysis TwoD_NMR->Data_Analysis XRay->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation

Caption: Workflow for the spectroscopic analysis of a small molecule.

By employing this systematic approach, combining the predictive power of comparative analysis with the empirical evidence from advanced spectroscopic techniques, the precise molecular structure of this compound can be confidently established, paving the way for its further application in medicinal chemistry and drug development.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, the following guidelines provide essential procedures for its proper disposal based on the handling of similar halogenated organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn to prevent skin and eye contact.[2][3] An eyewash station and safety shower should be readily accessible.[1]

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental reactions and to ensure compliant disposal. All materials contaminated with this compound should be treated as hazardous waste.

Table 1: Waste Categorization and Container Requirements

Waste TypeDescriptionContainer Type
Solid Waste Contaminated consumables such as gloves, wipes, and pipette tips.Sealed, clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound.Labeled, leak-proof, and chemically resistant container.
Sharps Contaminated needles, syringes, or broken glassware.Puncture-resistant sharps container labeled as hazardous waste.

Under no circumstances should this compound or its solutions be disposed of down the drain, as it can be harmful to aquatic life and is a violation of environmental regulations.[1]

Step-by-Step Disposal Protocol

  • Initial Decontamination of Non-Disposables: For any reusable glassware or equipment, a preliminary rinse with a suitable organic solvent (e.g., ethanol or isopropanol) should be performed within a chemical fume hood. This rinsate must be collected as hazardous liquid waste.

  • Collection of Solid Waste: All contaminated disposable items, such as gloves and paper towels, should be placed in a designated, sealed container for halogenated organic solid waste.[1]

  • Collection of Liquid Waste: Any solutions containing this compound should be collected in a properly labeled, sealed container. Ensure at least 10% headspace is left in the container to accommodate vapor expansion.[1]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids, until they can be collected by EHS personnel.[2]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_segregation Waste Segregation cluster_collection_disposal Collection & Disposal A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Identify Waste Type C->D Begin Disposal Process E Solid Waste (Gloves, Wipes) D->E F Liquid Waste (Solutions, Rinsate) D->F G Sharps Waste (Needles, Glassware) D->G H Place in Labeled Hazardous Waste Container E->H F->H G->H I Store in Designated Secure Area H->I J Arrange for EHS Pickup I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.